4-Fluorobenzofuran-7-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVFRSJFKMJRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591955 | |
| Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555155-07-2 | |
| Record name | 4-Fluoro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 4-Fluorobenzofuran-7-carbaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzofuran-7-carbaldehyde is a fluorinated heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅FO₂ | |
| Molecular Weight | 164.13 g/mol | |
| Appearance | Solid | |
| Boiling Point | 261 °C | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Refractive Index | 1.624 | |
| XLogP3 | 1.96 | |
| Melting Point | Not explicitly available in the searched results. However, its solid form indicates the presence of a melting point. | |
| Solubility | While specific data for this compound is unavailable, a related compound, 4-fluorobenzaldehyde, is soluble in organic solvents like ethanol and ether with limited solubility in water. A similar profile can be anticipated. | |
| pKa | No experimental or predicted pKa value was found in the search results. Computational prediction tools could be utilized for an estimation. |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the public domain, several general methods for the synthesis of substituted benzofuran-carbaldehydes can be adapted. A common strategy involves the construction of the benzofuran core followed by formylation.
One plausible synthetic approach is the Vilsmeier-Haack reaction on a 4-fluorobenzofuran precursor. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.
A general procedure would involve:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Electrophilic Aromatic Substitution: The 4-fluorobenzofuran is then added to the Vilsmeier reagent. The electron-rich benzofuran ring attacks the electrophilic carbon of the iminium salt.
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.
"4-Fluorobenzofuran-7-carbaldehyde CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzofuran-7-carbaldehyde is a fluorinated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route, potential experimental applications, and a discussion of its relevance in drug discovery.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 555155-07-2 | [1] |
| Molecular Formula | C₉H₅FO₂ | [1] |
| Molecular Weight | 164.135 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 261℃ | [1] |
| Density | 1.3±0.1 g/cm³ | [1] |
| Flash Point | 111℃ | [1] |
| Refractive Index | 1.624 | [1] |
Proposed Synthesis of this compound
Step 1: Synthesis of 4-Fluorobenzofuran
The initial step involves the synthesis of the 4-fluorobenzofuran core. This can be achieved through various established methods for benzofuran synthesis, often starting from appropriately substituted phenols and involving cyclization reactions.
Step 2: Formylation of 4-Fluorobenzofuran at the C-7 Position
The second step is the introduction of the carbaldehyde group at the 7-position of the benzofuran ring. A common method for such a transformation is the Vilsmeier-Haack reaction.
Experimental Protocol (Proposed):
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool a solution of anhydrous N,N-dimethylformamide (DMF) in a suitable solvent like dichloromethane to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 4-fluorobenzofuran in anhydrous DMF dropwise at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to approximately 60-70°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to 0°C and carefully quench it by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of a mild base, such as sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Experimental Protocols and Applications
The aldehyde functionality of this compound makes it a versatile intermediate for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives for further investigation.
1. Schiff Base Formation:
-
Methodology: The reaction of this compound with primary amines in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol, typically under reflux, yields Schiff bases (imines).
-
Application: Schiff bases are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
2. Wittig Reaction:
-
Methodology: The Wittig reaction involves the treatment of this compound with a phosphorus ylide (Wittig reagent) to form an alkene. The ylide is typically generated in situ by treating a phosphonium salt with a strong base.
-
Application: This reaction is a powerful tool for carbon-carbon bond formation and can be used to synthesize various vinyl-substituted benzofuran derivatives.
3. Knoevenagel Condensation:
-
Methodology: The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene group (e.g., malonic acid derivatives) in the presence of a weak base (e.g., piperidine or pyridine).
-
Application: This reaction is useful for synthesizing α,β-unsaturated compounds, which are important precursors for various pharmaceuticals and other functional molecules.
Biological Significance and Potential Signaling Pathways
Benzofuran derivatives have been extensively studied for their pharmacological properties. While specific biological data for this compound is limited, the broader class of benzofurans has shown activity in several key areas of drug discovery.
Anticancer Potential: Many benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action are often attributed to the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt signaling pathway , which is frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Aberrant activation of this pathway is a hallmark of many cancers. Benzofuran derivatives have been reported to modulate this pathway, potentially leading to the inhibition of tumor growth and induction of apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a this compound derivative.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its chemical properties, particularly the presence of the reactive aldehyde group and the fluorine substituent, offer numerous possibilities for chemical modification and optimization of biological activity. The proposed synthetic route and experimental protocols provided in this guide serve as a foundation for researchers to explore the potential of this and related benzofuran derivatives. Further investigation into the biological effects of this compound and its derivatives, particularly in the context of key signaling pathways like PI3K/Akt, is warranted to fully elucidate their therapeutic potential.
References
"molecular structure and IUPAC name of 4-Fluorobenzofuran-7-carbaldehyde"
An In-depth Technical Guide to 4-Fluorobenzofuran-7-carbaldehyde
Introduction
This compound is a fluorinated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest to researchers in medicinal chemistry and drug discovery due to their presence in various biologically active compounds.[1][2] The incorporation of a fluorine atom can modulate the physicochemical and biological properties of molecules, potentially enhancing their therapeutic efficacy and metabolic stability.[3] This guide provides a comprehensive overview of the molecular structure, IUPAC name, physicochemical properties, and representative experimental protocols related to this compound.
Molecular Structure and IUPAC Name
The molecular structure of this compound consists of a benzofuran core, which is a bicyclic structure composed of a fused benzene and furan ring system. A fluorine atom is substituted at the 4th position of the benzene ring, and a carbaldehyde (or formyl) group is attached to the 7th position.
IUPAC Name: this compound[4]
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅FO₂ | [4] |
| Molecular Weight | 164.13 g/mol | |
| Appearance | Solid | |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Boiling Point | 261 °C | [4] |
| Flash Point | 111 °C | [4] |
| SMILES String | FC1=CC=C(C2=C1C=CO2)C=O | |
| InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N |
Experimental Protocols
Representative Synthesis of a Substituted Benzofuran-2-carboxylic Acid Derivative
This protocol is adapted from a general method for synthesizing benzofuran-2-carboxylic acid derivatives, which can be precursors to carbaldehydes.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting salicylaldehyde (e.g., a fluorinated 2-hydroxybenzaldehyde) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add a haloacetate, such as ethyl chloroacetate, to the solution.
-
Base-catalyzed Cyclization: Introduce a base, for example, sodium ethanolate or potassium carbonate, to catalyze the cyclization reaction.[5]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid and extract the product with an organic solvent. The crude product can then be purified using column chromatography on silica gel.
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
-
Sample Preparation: Dissolve a small amount of the purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the acquired data to identify the chemical shifts, coupling constants, and integration values of the different nuclei, which will confirm the molecular structure. While specific spectral data for this compound is not provided, related compounds like 4-fluorobenzaldehyde have been characterized by NMR.[6][7]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.
Biological and Medicinal Context
Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][8] The specific biological activities of this compound are not extensively documented in publicly available literature. However, its structural motifs suggest potential applications as a building block in the synthesis of more complex molecules with therapeutic potential.[9] Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to fully elucidate its pharmacological profile.[10]
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-Fluorobenzofuran-3-carbaldehyde | 721943-19-7 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Data Interpretation for 4-Fluorobenzofuran-7-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 4-Fluorobenzofuran-7-carbaldehyde, this section presents predicted data based on the analysis of its structural fragments: a benzofuran core, a fluorine substituent, and a carbaldehyde group. These predictions are intended to serve as a reference for researchers in the analysis of experimentally obtained data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 10.2 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | H6 |
| ~7.6 - 7.8 | Doublet (d) | 1H | H2 |
| ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | H5 |
| ~6.8 - 7.0 | Doublet (d) | 1H | H3 |
Note: The chemical shifts and coupling constants are estimations and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 192 | Aldehyde Carbonyl (C=O) |
| ~155 - 165 (d, ¹JCF) | C4 (Fluorine-bearing carbon) |
| ~145 - 155 | C7a |
| ~140 - 150 | C2 |
| ~125 - 135 | C7 |
| ~120 - 130 (d, ²JCF) | C5 |
| ~115 - 125 (d, ²JCF) | C3a |
| ~110 - 120 (d, ³JCF) | C6 |
| ~105 - 115 | C3 |
Note: The presence of fluorine will result in through-bond coupling to carbon atoms, observed as doublets (d) with characteristic coupling constants (J).
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2850 - 2750 | Medium, two bands | Aldehyde C-H stretch |
| ~1700 - 1680 | Strong | Aldehyde C=O stretch |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| ~1250 - 1150 | Strong | C-O-C (furan ring) stretch |
| ~1100 - 1000 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 164.03 | [M]⁺ (Molecular Ion) |
| 163.03 | [M-H]⁺ |
| 135.03 | [M-CHO]⁺ |
| 107.03 | [M-CHO-CO]⁺ |
Note: The empirical formula for this compound is C₉H₅FO₂, with a molecular weight of 164.13 g/mol .[2][3]
Experimental Protocols
The successful acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following are generalized protocols for the spectroscopic analysis of benzofuran derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Ensure the sample is fully dissolved.
-
Filtration : Filter the solution through a pipette plugged with glass wool into a clean, dry NMR tube to remove any particulate matter.[4]
-
Instrumentation :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used. For fluorine-containing compounds, a ¹⁹F NMR spectrum can also be acquired.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Ionization : Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to preserve the molecular ion.
-
Data Acquisition : Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Workflow and Structure
Spectroscopic Data Interpretation Workflow
The following diagram illustrates a typical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Molecular Structure of this compound
This diagram shows the molecular structure of this compound with atom numbering to aid in the assignment of NMR signals.
References
"literature review on the discovery of fluorinated benzofurans"
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Benzofurans, a privileged structural motif found in numerous natural products and pharmaceuticals, have been a significant focus of fluorination strategies.[1][2] This technical guide provides a comprehensive review of the key synthetic methodologies for the discovery and preparation of fluorinated benzofurans, with a focus on quantitative data and detailed experimental protocols.
Introduction to Fluorinated Benzofurans
Benzofuran derivatives exhibit a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][3] The introduction of fluorine atoms into the benzofuran core can profoundly influence its metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, the development of efficient and regioselective methods for the synthesis of fluorinated benzofurans is of paramount importance in drug discovery and materials science.[4]
Synthetic Methodologies
The synthesis of fluorinated benzofurans can be broadly categorized into two main approaches: the fluorination of a pre-existing benzofuran core and the construction of the benzofuran ring system from fluorinated precursors.
Direct Fluorination of Benzofurans
One of the most direct methods for the synthesis of fluorinated benzofurans is the electrophilic fluorination of the parent heterocycle. Reagents such as Selectfluor™ (F-TEDA-BF4) have proven effective for this transformation.
An efficient protocol has been developed for the synthesis of 3-fluoro-2-hydroxy-2-substituted benzo[b]furans using Selectfluor™ as the fluorinating agent in a mixture of acetonitrile and water.[5] Subsequent dehydration using thionyl chloride in pyridine readily converts these intermediates into 3-fluorinated, 2-substituted benzofurans in high yields.[5]
Another approach involves the use of trifluorofluorooxymethane (CF3OF), which reacts with benzofuran to give addition products that can be treated with a base to regenerate the aromatic system, yielding fluoro- and trifluoromethoxy-substituted benzofurans.[6]
Cyclization Strategies with Fluorinated Precursors
Building the benzofuran scaffold from fluorinated starting materials offers a high degree of control over the position and number of fluorine substituents.
A robust method for the synthesis of highly functionalized polyfluorinated benzofurans involves a tandem nucleophilic aromatic substitution (SNAr) and cyclocondensation reaction. A library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans has been successfully synthesized using this strategy.[7][8] The reaction proceeds between 4-substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7]
Caption: Tandem SNAr-Cyclocondensation Pathway.
Starting from easily accessible propargylic fluorides, an intramolecular oxa-Michael addition can afford gem-difluorodihydrobenzofurans in good yields.[9] These intermediates, which contain an electrophilic double bond, can undergo further functionalization through nucleophilic additions and Diels-Alder reactions. Subsequent palladium-catalyzed defluorination can then yield the corresponding fluorine-containing benzofurans.[9]
Caption: Synthesis via Intramolecular Oxa-Michael Addition.
Transition-metal catalysis, particularly with palladium, offers a versatile platform for the synthesis of fluorinated benzofurans.[10][11] These methods often involve the coupling of fluorinated phenols with alkynes, followed by an intramolecular cyclization. For instance, o-iodophenols can be coupled with terminal alkynes in the presence of a palladium catalyst, followed by electrophilic cyclization to yield 2,3-disubstituted benzofurans.[12]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for selected syntheses of fluorinated benzofurans.
Table 1: Tandem SNAr-Cyclocondensation for 3-Amino-4,5,7-trifluorobenzofurans [7]
| R1 in α-Hydroxycarbonyl | R2 in Perfluorobenzonitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenyl | Morpholino | DMF | 80 | 2-3 | 85 |
| Phenyl | Morpholino | DMF | 80 | 2-3 | 81 |
| 4-Chlorophenyl | Morpholino | DMF | 80 | 2-3 | 75 |
| 4-Methoxyphenyl | 4-Methylpiperazin-1-yl | DMF | 80 | 2-3 | 88 |
| Phenyl | 4-Methylpiperazin-1-yl | DMF | 80 | 2-3 | 83 |
Table 2: Pd-Catalyzed Defluorination of Dihydrobenzofurans [9]
| Substrate | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (E)-Methyl 2-(3,3-difluoro-5-isopropyl-3H-benzofuran-2-ylidene)acetate | Methyl 2-(3-fluoro-5-isopropylbenzofuran-2-yl)acetate | Pd(OAc)2 | Toluene | 110 | 12 | 70 |
| (E)-Methyl 2-(5-bromo-3,3-difluoro-3H-benzofuran-2-ylidene)acetate | Methyl 2-(5-bromo-3-fluorobenzofuran-2-yl)acetate | Pd(OAc)2 | Toluene | 110 | 12 | 65 |
Experimental Protocols
General Procedure for Tandem SNAr-Cyclocondensation[8]
To a solution of the 4-substituted perfluorobenzonitrile (1.0 eq) and the α-hydroxycarbonyl compound (1.1 eq) in anhydrous DMF (0.2 M) is added DBU (1.2 eq). The reaction mixture is stirred at 80 °C for 2-3 hours. Upon completion, as monitored by TLC, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from ethanol to afford the desired 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofuran.
Representative Procedure for Pd-Catalyzed Defluorination[10]
A solution of the gem-difluorodihydrobenzofuran (1.0 eq) and Pd(OAc)2 (0.1 eq) in toluene (0.1 M) is heated at 110 °C for 12 hours in a sealed tube. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether-ethyl acetate) to give the corresponding fluorinated benzofuran.
Conclusion
The synthesis of fluorinated benzofurans has been significantly advanced through the development of diverse and innovative synthetic strategies. From the direct fluorination of the benzofuran nucleus to sophisticated cyclization reactions of fluorinated precursors, chemists now have a versatile toolkit to access a wide range of these valuable compounds. The methods outlined in this guide, particularly the tandem SNAr-cyclocondensation and transition-metal-catalyzed reactions, provide efficient and modular routes to novel fluorinated benzofurans, paving the way for their application in drug discovery and materials science. Further research will likely focus on the development of more enantioselective and sustainable synthetic methods.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorination of benzofuran and of N-acylindoles with trifluorofluorooxymethane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Functional Group in 4-Fluorobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity of 4-Fluorobenzofuran-7-carbaldehyde is limited in publicly available literature. This guide provides a comprehensive overview based on the established principles of organic chemistry and by drawing analogies from structurally related compounds, including substituted benzofuran aldehydes and 4-fluorobenzaldehyde. The provided protocols and data should be considered as predictive and may require optimization for the specific target molecule.
Introduction
This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a core component of many biologically active compounds, and the presence of a fluorine atom and a reactive aldehyde group offers unique opportunities for chemical modification and the development of novel derivatives. This guide focuses on the chemical reactivity of the aldehyde functional group, providing insights into its electrophilic nature and its participation in a variety of important organic transformations.
The reactivity of the aldehyde in this compound is primarily dictated by the electronic properties of the benzofuran ring system and the attached fluorine atom. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect), which increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the aldehyde group more susceptible to nucleophilic attack compared to unsubstituted benzofuran-7-carbaldehyde. However, the fluorine atom can also exhibit a weak resonance effect (+R effect) by donating its lone pair electrons to the aromatic system. The interplay of these effects governs the overall reactivity profile of the molecule.
Physicochemical and Spectroscopic Data (Analogous Compounds)
Table 1: Physicochemical Properties of Analogous Aldehydes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Liquid | -10 | 181 |
| Benzofuran-7-carbaldehyde | C₉H₆O₂ | 146.14 | Liquid | N/A | N/A |
Table 2: Spectroscopic Data for 4-Fluorobenzaldehyde
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR | δ 9.9 (s, 1H, CHO), δ 7.9-7.8 (m, 2H, Ar-H), δ 7.2-7.1 (m, 2H, Ar-H) |
| ¹³C NMR | δ 191.0 (CHO), δ 166.0 (d, ¹JCF = 255 Hz, C-F), δ 132.5 (d, ³JCF = 9 Hz, CH), δ 130.0 (C-CHO), δ 116.0 (d, ²JCF = 22 Hz, CH) |
| IR (cm⁻¹) | ~1705 (C=O stretch), ~2850, ~2750 (C-H stretch of aldehyde) |
Synthesis of this compound (Proposed Route)
A plausible synthetic route to this compound involves the initial synthesis of 4-fluorobenzofuran followed by regioselective formylation.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Fluorobenzofuran (Generalized)
This protocol is a generalized procedure for the formylation of an electron-rich aromatic compound and would require optimization for 4-fluorobenzofuran.
-
Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 4-fluorobenzofuran in a minimal amount of anhydrous DMF or a chlorinated solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with an aqueous solution of sodium acetate or sodium hydroxide until the pH is basic.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity of the Aldehyde Functional Group
The aldehyde group in this compound is expected to undergo a variety of reactions typical for aromatic aldehydes, including nucleophilic addition, oxidation, and reduction.
Nucleophilic Addition Reactions
The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
Signaling Pathway: General Nucleophilic Addition to an Aldehyde```dot
Caption: General workflow for the oxidation of an aldehyde.
-
Reaction Setup: Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the aldehyde solution with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
Work-up: Continue stirring until the purple color of the permanganate disappears. Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves.
-
Isolation: Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. The product can be purified by recrystallization.
Reduction
Reduction of the aldehyde group in this compound will yield the corresponding primary alcohol, 4-fluorobenzofuran-7-methanol. This alcohol can serve as a versatile intermediate for further functionalization.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).
-
Isolation and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol. The product can be purified by column chromatography.
Applications in Drug Discovery and Materials Science
The versatile reactivity of the aldehyde functional group in this compound makes it a valuable starting material for the synthesis of a diverse range of compounds with potential applications in several fields:
-
Drug Discovery: The benzofuran nucleus is a privileged scaffold in medicinal chemistry. Derivatives of this compound, such as Schiff bases, amides, and stilbene analogs, can be synthesized and screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Materials Science: The introduction of the benzofuran moiety into polymer backbones or as a functional group in organic materials can impart unique photophysical or electronic properties. The aldehyde group provides a convenient handle for incorporation into larger molecular architectures.
Conclusion
While direct experimental data for this compound is scarce, a comprehensive understanding of its aldehyde group's reactivity can be extrapolated from the behavior of analogous aromatic aldehydes. The electron-withdrawing nature of the fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon, making it a highly reactive center for nucleophilic addition reactions. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to explore the chemistry of this promising molecule and to develop novel derivatives for a wide range of applications. Further experimental investigation is warranted to fully elucidate the specific reactivity and to optimize reaction conditions for this particular substrate.
An In-depth Technical Guide on the Thermodynamic Properties and Stability of 4-Fluorobenzofuran-7-carbaldehyde
Introduction
4-Fluorobenzofuran-7-carbaldehyde is a heterocyclic aromatic aldehyde with a molecular structure that suggests its potential utility as a building block in medicinal chemistry and materials science. Its benzofuran core is a common motif in many biologically active compounds. The presence of a fluorine atom and an aldehyde group provides sites for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules. Understanding the thermodynamic properties and stability of this compound is crucial for its synthesis, purification, storage, and application, particularly in the context of drug development where such characteristics are critical for regulatory approval and ensuring product efficacy and safety.
This technical guide aims to provide a predictive overview of the thermodynamic properties and chemical stability of this compound. It includes a summary of the types of data required for a complete thermodynamic profile, detailed descriptions of the experimental protocols typically used to obtain this data for similar compounds, and a discussion of its likely stability under various stress conditions.
Predicted Thermodynamic Properties
The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy of formation, govern its energy content and spontaneity of reactions. For this compound, these properties will be influenced by the aromatic benzofuran ring system, the electron-withdrawing nature of the fluorine and aldehyde substituents, and potential intramolecular interactions.
While specific values are not available, Table 1 summarizes the key thermodynamic parameters and the standard experimental techniques used for their determination in related organic compounds.
Table 1: Key Thermodynamic Properties and Experimental Methodologies
| Thermodynamic Property | Description | Typical Experimental Methodology |
| Standard Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Combustion Calorimetry.[1] |
| Standard Molar Entropy (S°) | A measure of the randomness or disorder of the compound at a standard state. | Calculated from heat capacity data obtained via Differential Scanning Calorimetry (DSC) from near 0 K to the temperature of interest. |
| Gibbs Free Energy of Formation (ΔfG°) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Calculated using the equation ΔfG° = ΔfH° - TΔS°. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. | Differential Scanning Calorimetry (DSC).[2][3] |
| Enthalpy of Fusion (ΔfusH) | The heat absorbed by the substance to change its state from solid to liquid at its melting point. | Differential Scanning Calorimetry (DSC).[4] |
| Enthalpy of Sublimation (ΔsubH) | The heat required to change one mole of a substance from a solid to a gaseous state. | Thermogravimetric Analysis (TGA).[1] |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of a compound like this compound would involve a combination of calorimetric and thermal analysis techniques.
Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds.[1]
-
Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
-
Experimental Protocol:
-
A pellet of the sample (typically 0.5 - 1.0 g) is placed in a crucible inside a combustion bomb.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited electrically, and the temperature of the water is monitored with high precision until it reaches a maximum and begins to cool.
-
The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.
-
The standard enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heats of formation of nitric acid and sulfuric acid (from any nitrogen and sulfur impurities).
-
The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.[5]
-
DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[3] It can be used to determine purity, melting point, enthalpy of fusion, and heat capacity.[2][4][6]
-
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
Experimental Protocol for Purity and Enthalpy of Fusion:
-
A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored. A sharp endothermic peak is observed at the melting point.
-
The purity of the sample can be determined from the shape of the melting peak using the van't Hoff equation.[6]
-
The area under the melting peak is proportional to the enthalpy of fusion (ΔfusH).[4]
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study thermal stability and decomposition kinetics.[7][8]
-
Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. Mass loss indicates decomposition or volatilization.
-
Experimental Protocol for Thermal Stability:
-
A small sample (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is recorded as a function of temperature.
-
The onset temperature of mass loss is an indicator of the thermal stability of the compound.[9]
-
In the absence of experimental data, computational methods, such as ab initio and density functional theory (DFT) calculations, can provide reliable estimates of thermodynamic properties like the enthalpy of formation for organic molecules.[10][11]
Stability Profile
The stability of this compound is a critical parameter, especially for its use in drug development. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and establish degradation pathways.[12][13][14][15][16]
Table 2: Stability Assessment and Methodologies
| Stability Aspect | Description | Typical Experimental Conditions |
| Hydrolytic Stability | The stability of the compound in the presence of water at different pH values. | The compound is dissolved in aqueous solutions at various pH values (e.g., pH 2, 7, and 9) and stored at elevated temperatures (e.g., 60 °C). Samples are analyzed at different time points. |
| Oxidative Stability | The susceptibility of the compound to oxidation. The aldehyde group is a potential site for oxidation. | The compound is exposed to an oxidizing agent, such as hydrogen peroxide (3-30%), in a suitable solvent at room temperature or slightly elevated temperatures. |
| Photostability | The stability of the compound when exposed to light. | The compound, in both solid and solution forms, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Samples are kept in a photostability chamber, and control samples are wrapped in aluminum foil. |
| Thermal Stability | The stability of the compound when exposed to heat. | The solid compound is stored in a temperature-controlled oven at elevated temperatures (e.g., 60-80 °C) for a specified period. |
Experimental Protocols for Stability Assessment
Forced degradation studies are conducted to accelerate the degradation of a compound to identify its likely degradation products and pathways.[12][13][14][15][16]
-
General Protocol:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions and solid material to various stress conditions as outlined in Table 2.
-
At specified time intervals, withdraw samples and quench the degradation process if necessary (e.g., by neutralization or cooling).
-
Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.
-
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products. A well-developed HPLC method is crucial for accurate quantification of the degradation.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to determine the molecular weights of the degradation products, providing clues to their structures.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[17][19][20][21]
Visualizations
Caption: Experimental workflow for the determination of thermodynamic properties.
Caption: Potential degradation pathways for this compound.
Conclusion
While direct experimental data for this compound is currently lacking, this guide provides a robust framework for understanding its likely thermodynamic properties and stability. Based on the chemistry of benzofurans and aromatic aldehydes, it is predicted that the aldehyde group will be the primary site of oxidative degradation, leading to the corresponding carboxylic acid. The benzofuran ring system may be susceptible to hydrolytic or photolytic cleavage under harsh conditions. The fluorine substituent is expected to enhance the molecule's metabolic stability and influence its electronic properties, but it is unlikely to be a primary site of degradation under typical storage conditions.
The experimental protocols and analytical strategies outlined in this document provide a clear roadmap for researchers to experimentally determine the thermodynamic parameters and stability profile of this compound. Such studies are indispensable for unlocking the full potential of this compound in its intended applications, particularly in the fields of drug discovery and materials science.
References
- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. NMR structures and magnetic force spectroscopy studies of small molecules binding to models of an RNA CAG repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
"solubility profile of 4-Fluorobenzofuran-7-carbaldehyde in various organic solvents"
An In-depth Technical Guide to the Solubility Profile of 4-Fluorobenzofuran-7-carbaldehyde
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility profile is crucial for researchers, scientists, and drug development professionals, as solubility significantly impacts reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the predicted solubility of this compound in various organic solvents, along with detailed experimental protocols for its determination.
Predicted Solubility Profile of this compound
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses a polar aldehyde group (-CHO) and a fluorine atom, which can participate in dipole-dipole interactions. However, the molecule also features a larger, relatively nonpolar benzofuran ring system. This dual character suggests that while it will have limited solubility in highly polar solvents like water, it is expected to be soluble in a range of common organic solvents.[2][3][4]
The aldehyde group can act as a hydrogen bond acceptor with protic solvents.[5] Generally, aldehydes and ketones with fewer than five carbon atoms are moderately soluble in water; as the carbon chain length increases, water solubility decreases.[2][5] Given the nine carbon atoms in this compound, its solubility in water is expected to be low. However, it should be readily soluble in many organic solvents.[2][6]
The following table summarizes the predicted solubility of this compound in various organic solvents based on its structural features and general solubility principles.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Highly Polar | Low / Insoluble | The large nonpolar benzofuran scaffold outweighs the polarity of the aldehyde and fluorine groups. |
| Methanol / Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the carbonyl oxygen and have sufficient polarity to dissolve the molecule. |
| Acetone | Polar Aprotic | High | A good solvent for many organic compounds, its polarity is suitable for dissolving both the polar and nonpolar parts of the molecule.[4] |
| Dichloromethane (DCM) | Moderately Polar | High | An effective solvent for a wide range of organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | Moderately Polar | High | A versatile solvent capable of dissolving a wide array of organic molecules. |
| Acetonitrile | Polar Aprotic | Moderate to High | A polar aprotic solvent that should effectively solvate the compound. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | High | A strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Toluene | Nonpolar | Moderate | The aromatic nature of toluene can interact favorably with the benzofuran ring system. |
| Hexane / Heptane | Nonpolar | Low | The significant polarity of the aldehyde and fluorine groups will likely lead to poor solubility in highly nonpolar aliphatic solvents. |
Experimental Protocols
To empirically determine the solubility profile of this compound, a combination of qualitative and quantitative methods should be employed.
Qualitative Solubility Determination
This method helps to classify the compound based on its solubility in a series of aqueous reagents, providing insights into its acidic, basic, or neutral nature.[7][8][9]
Materials:
-
This compound
-
Test tubes
-
Distilled water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Water Solubility: Place approximately 25 mg of the compound into a test tube. Add 0.75 mL of distilled water in portions, shaking vigorously after each addition.[10] Observe if the compound dissolves completely.
-
5% HCl Solubility: If the compound is insoluble in water, use a fresh sample (25 mg) and add 0.75 mL of 5% HCl solution in portions, shaking well. Solubility in this reagent indicates the presence of a basic functional group, such as an amine.[8]
-
5% NaOH Solubility: If the compound is insoluble in water and 5% HCl, test its solubility in 0.75 mL of 5% NaOH solution. Solubility suggests the presence of an acidic functional group.[7]
-
5% NaHCO₃ Solubility: If the compound dissolves in 5% NaOH, test a fresh sample in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a strongly acidic functional group, such as a carboxylic acid.[8] Lack of solubility suggests a weakly acidic group, like a phenol.
-
Concentrated H₂SO₄ Solubility: For compounds insoluble in the above reagents, test solubility in concentrated sulfuric acid. A color change or the generation of heat is considered a positive result and indicates the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or compounds with unsaturation.[8]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[11][12][13][14][15]
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, hexane)
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[12][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Determine the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility profile of this compound.
Caption: Workflow for solubility determination.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 7. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 8. csub.edu [csub.edu]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. dissolutiontech.com [dissolutiontech.com]
A Proposed Framework for the Preliminary Biological Screening of 4-Fluorobenzofuran-7-carbaldehyde: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The biological efficacy of these molecules is often dictated by the nature and position of substituents on the benzofuran scaffold.[3] 4-Fluorobenzofuran-7-carbaldehyde is a synthetic organic compound featuring a benzofuran core with a fluorine atom at the 4-position and a carbaldehyde group at the 7-position. The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[4]
Given the established bioactivity of the benzofuran nucleus, a preliminary biological screening of this compound is a logical step to explore its therapeutic potential. This guide outlines a proposed workflow and detailed protocols for an initial in-vitro screening cascade, focusing on cytotoxic, antimicrobial, and antioxidant activities.
Compound Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₅FO₂ | [5] |
| Molecular Weight | 164.13 g/mol | [5] |
| Appearance | Solid | [5] |
| SMILES | FC1=CC=C(C2=C1C=CO2)C=O | [5] |
| InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N | [5] |
Proposed Preliminary Screening Workflow
A systematic approach is essential for the preliminary evaluation of a novel compound. The proposed workflow begins with broad-spectrum activity screening (cytotoxicity, antimicrobial, antioxidant) and can guide further, more specific mechanistic studies based on initial findings.
Caption: Proposed experimental workflow for the preliminary biological screening of a novel compound.
Data Presentation: Hypothetical Screening Results
The following tables are templates for presenting quantitative data obtained from the proposed screening assays.
Table 1: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| MCF-7 (Human Breast Adenocarcinoma) | This compound | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value | |
| A549 (Human Lung Carcinoma) | This compound | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value | |
| HL-60 (Human Promyelocytic Leukemia) | This compound | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value | |
| IC₅₀: The concentration of a substance that causes a 50% reduction in cell viability. |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | This compound | Experimental Value |
| Ciprofloxacin (Positive Control) | Experimental Value | |
| Escherichia coli (ATCC 25922) | This compound | Experimental Value |
| Ciprofloxacin (Positive Control) | Experimental Value | |
| Candida albicans (ATCC 10231) | This compound | Experimental Value |
| Fluconazole (Positive Control) | Experimental Value | |
| MIC: Minimum Inhibitory Concentration required to prevent visible growth of a microorganism. |
Table 3: Hypothetical Antioxidant Activity of this compound
| Assay | Compound | % Radical Scavenging at 100 µg/mL ± SD |
| DPPH Radical Scavenging | This compound | Experimental Value |
| Ascorbic Acid (Positive Control) | Experimental Value |
Experimental Protocols
This protocol assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549) in their appropriate complete growth medium.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[7][8]
-
Preparation of Inoculum:
-
Grow microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile broth to each well.
-
Add 50 µL of the test compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth) to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a positive control (microbes with a known antibiotic), a negative control (broth only), and a vehicle control (microbes with the solvent).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
This assay measures the ability of the compound to donate hydrogen atoms or electrons to the stable DPPH radical.[9][10]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly prepared and protected from light.[9]
-
Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Potential Signaling Pathway for Investigation
If this compound demonstrates significant cytotoxic activity, a subsequent investigation into its mechanism of action would be warranted. Many cytotoxic compounds induce cell death via apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a common target.[1][5][11]
Caption: The intrinsic (mitochondrial) pathway of apoptosis, a potential target for cytotoxic compounds.
This guide provides a foundational strategy for the initial biological characterization of this compound. Positive results from this preliminary screening would justify more extensive studies to elucidate specific molecular targets and mechanisms of action, paving the way for potential therapeutic development.
References
- 1. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for 4-Fluorobenzofuran-7-carbaldehyde in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzofuran-7-carbaldehyde is a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific research on this compound is limited, this document extrapolates its potential applications and provides detailed protocols based on structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring this promising scaffold for the development of novel therapeutic agents.
Potential Applications in Medicinal Chemistry
Based on the biological activities of analogous fluorinated and 7-substituted benzofuran derivatives, this compound is a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas.
-
Central Nervous System (CNS) Disorders: The aldehyde functionality allows for its use in the synthesis of serotonin receptor modulators and other CNS-active agents. Benzofuran derivatives have been investigated for their potential in treating neurological disorders.
-
Oncology: The benzofuran nucleus is a core component of many compounds with demonstrated anticancer activity. Fluorination has been shown to increase the anticancer effects of certain compounds. Derivatives can be designed to target various cancer-related pathways.
-
Antimicrobial Agents: The benzofuran scaffold is present in compounds with antibacterial and antifungal properties.
-
Materials Science: This compound can also be utilized in the preparation of fluorescent probes and organic semiconductors.
Quantitative Data for Related Benzofuran Derivatives
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50, µM) | Reference |
| Benzofuran derivative with difluorine and bromine | HCT116 | Inhibited proliferation by ~70% | |
| Monofluorinated benzofuran | Macrophages | Inhibition of COX activities | |
| 4-Fluoro-substituted benzyl sulfone benzofuran | SIRT2 | 51.42 |
Table 2: Enzyme Inhibitory Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC50, µM) | Reference |
| Benzofuran derivative 5 | Acetylcholinesterase (AChE) | Ki = 36.53 | |
| Benzofuran derivative 7e | SIRT2 | 3.81 |
Experimental Protocols
The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations. Below are detailed protocols for key reactions, adapted from methodologies for structurally similar benzofuran aldehydes.
Protocol 1: Synthesis of Schiff Bases (Imines)
Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with a broad spectrum of biological activities.
General Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Caption: General workflow for the synthesis of Schiff bases.
Protocol 2: Synthesis of Stilbene Analogs via Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes, yielding stilbene analogs which are known for a wide range of pharmacological activities.
General Procedure:
-
Preparation of Phosphonium Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of the appropriate triphenylphosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of a strong base (e.g., n-butyllithium or sodium hydride) to the suspension with stirring. Allow the mixture to stir at room temperature for 1-2 hours, during which the formation
Synthetic Protocols for the Derivatization of 4-Fluorobenzofuran-7-carbaldehyde: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and synthetic protocols for the chemical modification of 4-Fluorobenzofuran-7-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active compounds. The protocols outlined below describe key chemical transformations of the aldehyde functional group, enabling the synthesis of a diverse range of derivatives for screening and development in drug discovery programs.
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom onto the benzofuran core can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, potentially enhancing their metabolic stability, binding affinity, and membrane permeability. This compound serves as a key starting material for accessing novel fluorinated benzofuran derivatives. The aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Core Synthetic Reactions and Protocols
The aldehyde group of this compound is amenable to a wide array of chemical transformations. Below are detailed protocols for several key reactions to generate diverse derivatives.
Reductive Amination for the Synthesis of N-Substituted Amines
Reductive amination is a robust method for the synthesis of secondary and tertiary amines from aldehydes. This two-step, one-pot reaction involves the initial formation of an imine by condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted (4-Fluorobenzofuran-7-yl)methanamine derivative.
Table 1: Representative Data for Reductive Amination
| Amine Reactant | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | NaBH₄ | Methanol | 6 | 75-85 |
| Benzylamine | NaBH₄ | Methanol | 5 | 80-90 |
| Morpholine | NaBH(OAc)₃ | Dichloromethane | 12 | 70-80 |
| Piperidine | NaBH(OAc)₃ | Dichloromethane | 12 | 72-82 |
Wittig Reaction for the Synthesis of Stilbene Analogs
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and phosphonium ylides. This reaction is particularly useful for the synthesis of stilbene and other vinyl derivatives from this compound, which are scaffolds of interest in materials science and medicinal chemistry.
Experimental Protocol:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise. Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the prepared ylide at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure stilbene analog.
Table 2: Representative Data for the Wittig Reaction
| Phosphonium Salt | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzyltriphenylphosphonium bromide | n-BuLi | THF | 18 | 65-75 |
| (4-Methoxybenzyl)triphenylphosphonium chloride | n-BuLi | THF | 20 | 60-70 |
| (4-Nitrobenzyl)triphenylphosphonium bromide | n-BuLi | THF | 24 | 55-65 |
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond. This reaction is highly versatile for the synthesis of a wide range of α,β-unsaturated derivatives.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, mix this compound (1.0 eq) and an active methylene compound (e.g., diethyl malonate, malononitrile, or ethyl acetoacetate, 1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene (0.2 M). To this mixture, add a catalytic amount of a weak base, such as piperidine or triethylamine (3-4 drops).
-
Reaction: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 3: Representative Data for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Diethyl malonate | Piperidine | Toluene | 10 | 80-90 |
| Malononitrile | Triethylamine | Ethanol | 8 | 85-95 |
| Ethyl acetoacetate | Piperidine | Toluene | 12 | 75-85 |
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthetic protocols described above.
Caption: General workflow for the synthesis of N-substituted amine derivatives via reductive amination.
Caption: General workflow for the synthesis of stilbene analogs via the Wittig reaction.
Caption: General workflow for Knoevenagel condensation to form α,β-unsaturated derivatives.
Conclusion
The protocols described in these application notes provide a robust starting point for the synthesis of a wide array of derivatives from this compound. These methods are scalable and can be adapted for the generation of chemical libraries for high-throughput screening in drug discovery and materials science applications. The resulting compounds, featuring the fluorinated benzofuran scaffold, are promising candidates for further biological evaluation.
Application Notes and Protocols: 4-Fluorobenzofuran-7-carbaldehyde as a Key Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzofuran-7-carbaldehyde is a fluorinated heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, and the incorporation of a fluorine atom can enhance pharmacokinetic properties such as metabolic stability and binding affinity. The presence of a reactive aldehyde group at the 7-position provides a versatile handle for a wide array of chemical transformations, making this compound a valuable intermediate for the synthesis of complex molecular architectures.
These application notes provide an overview of the synthetic utility of this compound, including its synthesis and key applications, complete with detailed experimental protocols.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅FO₂ |
| Molecular Weight | 164.13 g/mol [1] |
| Appearance | Solid (predicted) |
| SMILES | O=Cc1c2c(oc=c2)cc(F)c1 |
| InChI Key | MBVFRSJFKMJRHA-UHFFFAOYSA-N[1] |
Synthesis of this compound
A plausible and widely used method for the synthesis of benzofuran-7-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring. In the case of 4-fluorobenzofuran, the formylation is expected to occur at the 7-position due to the directing effects of the heterocyclic oxygen atom.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
4-Fluorobenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-fluorobenzofuran (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Organic Synthesis
The aldehyde functionality of this compound allows for its use as a key building block in the synthesis of a variety of more complex molecules with potential biological activity.
Synthesis of Schiff Bases
Schiff bases derived from heterocyclic aldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.
Caption: General scheme for the synthesis of Schiff bases from this compound.
Experimental Protocol: General Procedure for Schiff Base Synthesis
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the solid product with cold ethanol and dry under vacuum.
| Reactant Amine | Product | Representative Yield |
| Aniline | N-(4-Fluorobenzofuran-7-ylmethylene)aniline | >85% (expected) |
| Benzylamine | N-(4-Fluorobenzofuran-7-ylmethylene)benzylamine | >90% (expected) |
Synthesis of Stilbene Analogs via Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene-like compounds which are of interest in materials science and medicinal chemistry.
Caption: Workflow for the synthesis of stilbene analogs via the Wittig reaction.
Experimental Protocol: General Procedure for Wittig Reaction
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other appropriate phosphonium salt)
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the aldehyde solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Phosphonium Salt | Product | Representative Yield |
| Benzyltriphenylphosphonium chloride | 4-Fluoro-7-styrylbenzofuran | 70-85% (expected) |
Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds provides access to a variety of functionalized alkenes, which are versatile intermediates for further synthetic transformations.
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Ethanol or Toluene
-
Piperidine or Triethylamine
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and the active methylene compound (1.2 equivalents) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (3-4 drops).
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Active Methylene Compound | Product | Representative Yield |
| Malononitrile | 2-(4-Fluorobenzofuran-7-ylmethylene)malononitrile | >90% (expected) |
| Diethyl malonate | Diethyl 2-(4-Fluorobenzofuran-7-ylmethylene)malonate | 80-90% (expected) |
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its aldehyde functionality allows for a diverse range of chemical transformations, providing access to a wide variety of complex molecules. The protocols outlined in these application notes serve as a guide for researchers to explore the synthetic potential of this compound in the development of novel bioactive molecules and advanced materials. The fluorinated benzofuran scaffold holds significant promise, and the reactivity of the 7-carbaldehyde group provides a gateway to new chemical entities.
References
Application Notes and Protocols for Knoevenagel Condensation with 4-Fluorobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[1][2][3] This application note provides a detailed, step-by-step guide for performing a Knoevenagel condensation using 4-Fluorobenzofuran-7-carbaldehyde, a fluorinated heterocyclic aldehyde with potential applications in medicinal chemistry due to the prevalence of the benzofuran scaffold in bioactive molecules.
Reaction Scheme
The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (represented by CH₂Z¹Z²) is depicted below. The groups Z¹ and Z² are electron-withdrawing groups that increase the acidity of the methylene protons.
General Reaction Scheme
This compound + CH₂Z¹Z² --(Base Catalyst)--> (E/Z)-2-(4-fluorobenzofuran-7-yl)methylene-Z¹,Z² + H₂O
Experimental Protocols
This section outlines a general yet detailed protocol for the Knoevenagel condensation of this compound with malononitrile as the active methylene compound. This procedure can be adapted for other active methylene compounds with appropriate modifications to the reaction conditions.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (approximately 10-15 mL per gram of aldehyde).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Knoevenagel condensation product.
Data Presentation
The following table summarizes the key quantitative data for the described protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Malononitrile | 1.1 eq |
| Catalyst | |
| Piperidine | 0.1 eq |
| Solvent | |
| Ethanol | 10-15 mL/g of aldehyde |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Expected Yield | |
| Isolated Yield | 85-95% (typical for this type of reaction) |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the Knoevenagel condensation experiment.
Caption: Experimental workflow for the Knoevenagel condensation.
Mechanism of Knoevenagel Condensation
The diagram below outlines the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.
Caption: General mechanism of the Knoevenagel condensation.
References
- 1. purechemistry.org [purechemistry.org]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Fluorobenzofuran-7-carbaldehyde in the Development of CNS Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Within the central nervous system (CNS), benzofuran-containing molecules have shown promise in the treatment of various disorders, including Alzheimer's disease, depression, and seizures.[1][3][4] The unique electronic properties and conformational rigidity of the benzofuran ring system allow for precise interactions with various biological targets. 4-Fluorobenzofuran-7-carbaldehyde is a versatile starting material for the synthesis of diverse libraries of CNS drug candidates. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the carbaldehyde group serves as a key handle for a variety of chemical transformations.[5] This document provides detailed application notes and protocols for the utilization of this compound in the development of novel CNS active compounds.
Strategic Application in CNS Drug Discovery
The strategic derivatization of this compound can be directed towards several key CNS targets. Based on the known activities of related benzofuran compounds, potential therapeutic applications include the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, serotonin reuptake inhibitors for depression, and modulators of GABAergic and glutamatergic systems for epilepsy.[1][4]
Hypothetical CNS Active Compounds Derived from this compound
While specific CNS active compounds derived directly from this compound are not extensively reported in publicly available literature, we can extrapolate from known benzofuran chemistry to propose the synthesis of promising candidates. Here, we present two hypothetical compounds, BZ-AChE-01 and BZ-5HT-01 , as illustrative examples for targeting acetylcholinesterase and the serotonin transporter, respectively.
Table 1: Illustrative Biological Data for Hypothetical Compounds
| Compound ID | Target | In Vitro Assay | IC50 (nM) [Hypothetical] |
| BZ-AChE-01 | Acetylcholinesterase (AChE) | Ellman's Assay | 75 |
| BZ-5HT-01 | Serotonin Transporter (SERT) | [3H]Citalopram Binding Assay | 120 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Intermediate from this compound
This protocol describes the initial functionalization of the carbaldehyde group through the formation of a Schiff base, a versatile intermediate for further synthetic modifications.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of anhydrous ethanol.
-
To this solution, add 1.1 equivalents of the selected substituted aniline.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (Schiff base) is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of a Hypothetical Acetylcholinesterase Inhibitor (BZ-AChE-01) via Reductive Amination
This protocol outlines the synthesis of a potential AChE inhibitor through reductive amination of the carbaldehyde with a suitable amine.
Materials:
-
This compound
-
N-benzylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add N-benzylpiperazine (1.2 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield BZ-AChE-01 .
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric assay to determine the AChE inhibitory activity of synthesized compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (BZ-AChE-01 )
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway
Caption: Hypothesized inhibition of AChE by BZ-AChE-01, leading to increased acetylcholine levels.
Experimental Workflow
Caption: General workflow from starting material to lead candidate identification.
Logical Relationship
Caption: The logical flow of establishing a structure-activity relationship for novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
Synthetic Strategies for Novel Heterocycles Using 4-Fluorobenzofuran-7-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Fluorobenzofuran-7-carbaldehyde as a key starting material. The methodologies outlined herein describe the preparation of various heterocyclic scaffolds, including Schiff bases, chalcones, pyrimidines, oxadiazoles, and thiadiazoles, which are of significant interest in medicinal chemistry and drug development.
Application 1: Synthesis of Novel Schiff Bases
Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The reaction of this compound with various primary amines yields novel Schiff bases, incorporating the biologically significant benzofuran scaffold.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases (Imines)[1]
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
| Entry | Amine | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 4 | 85-95 |
| 2 | p-Toluidine | 4 | 88-96 |
| 3 | 4-Fluoroaniline | 5 | 82-93 |
| 4 | 2-Aminopyridine | 6 | 75-85 |
Note: The data presented in this table is representative and based on typical yields for Schiff base formation reactions with analogous aldehydes.
Application 2: Synthesis of Chalcones and Pyrimidines
Chalcones, synthesized via Claisen-Schmidt condensation, are key intermediates for the synthesis of various heterocyclic compounds, including pyrimidines, which exhibit a wide range of pharmacological activities.[1][2]
Experimental Protocol: Synthesis of Chalcones[4]
-
Reactant Mixture: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a suitable acetophenone in ethanol.
-
Catalysis: Slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and dried.
-
Purification: Recrystallize the crude product from ethanol to afford the pure chalcone.
Experimental Protocol: Synthesis of Pyrimidines from Chalcones[2]
-
Reactant Mixture: To a solution of the chalcone (1.0 equivalent) in ethanol, add urea (1.5 equivalents) and a catalytic amount of a base (e.g., KOH).
-
Reaction: Reflux the mixture for 6-8 hours.
-
Isolation: After cooling, pour the reaction mixture into ice-water and neutralize with a suitable acid. The solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization.
| Chalcone Substituent (from Acetophenone) | Pyrimidine Reagent | Reaction Time (h) | Yield (%) |
| Phenyl | Urea | 6 | 70-85 |
| 4-Methoxyphenyl | Thiourea | 7 | 75-90 |
| 4-Chlorophenyl | Guanidine HCl | 8 | 65-80 |
Note: Yields are estimated based on similar reported syntheses.
Application 3: Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
1,3,4-Oxadiazole and 1,3,4-thiadiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A common synthetic route involves the cyclization of an intermediate hydrazone, which is formed from the reaction of the aldehyde with a hydrazide.
Experimental Protocol: Synthesis of Hydrazones
-
Reactant Mixture: Dissolve 1.0 equivalent of this compound and 1.0 equivalent of a suitable acid hydrazide in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid.
-
Reaction: Reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated hydrazone is collected by filtration and washed with cold ethanol.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazoles[8]
-
Reactant Mixture: To a solution of the hydrazone (1.0 equivalent) in a suitable solvent (e.g., acetic acid), add an oxidizing/cyclizing agent (e.g., bromine in acetic acid or phosphorus oxychloride).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 1-3 hours).
-
Isolation and Purification: The product is isolated by pouring the reaction mixture into water and collecting the precipitate, which is then purified by recrystallization.
Experimental Protocol: Synthesis of 1,3,4-Thiadiazoles[9]
-
Reactant Mixture: A mixture of the aldehyde (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) in a suitable solvent is heated in the presence of a dehydrating/cyclizing agent such as phosphorus oxychloride.
-
Reaction: The reaction mixture is refluxed for several hours.
-
Work-up: After cooling, the mixture is poured onto crushed ice and neutralized with a base. The resulting solid is filtered, washed, and recrystallized.
| Heterocycle | Cyclizing Reagent | Reaction Time (h) | Typical Yield (%) |
| 1,3,4-Oxadiazole | POCl₃ | 6-7 | 60-75 |
| 1,3,4-Thiadiazole | POCl₃ | 4-6 | 65-80 |
Note: Data is based on general procedures for analogous compounds.
Biological Context: Potential Inhibition of Inflammatory Signaling Pathways
Benzofuran-containing heterocyclic compounds have been reported to possess anti-inflammatory properties, which may be attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[6][2][7]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[7] Benzofuran derivatives may inhibit this pathway at various points, such as by preventing IκBα degradation or blocking NF-κB nuclear translocation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.[7][8] Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.[8][9]
References
- 1. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Potential Anti-inflammatory Agents from 4-Fluorobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel benzofuran derivatives from 4-fluorobenzofuran-7-carbaldehyde as potential anti-inflammatory agents. The protocols outlined below detail the synthesis of Schiff bases and stilbene analogs, leveraging the reactivity of the carbaldehyde functional group. Additionally, this document provides protocols for in vitro anti-inflammatory assays and discusses the key signaling pathways implicated in inflammation that can be targeted by these compounds.
Introduction
Benzofuran and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The fluorine atom in this compound can enhance the metabolic stability and bioavailability of its derivatives, making it an attractive starting material for the development of new therapeutic agents. The aldehyde functionality serves as a versatile handle for the synthesis of a diverse library of compounds through reactions such as Schiff base formation and Wittig olefination.
Recent studies have highlighted the anti-inflammatory potential of fluorinated benzofuran derivatives, which have been shown to inhibit the production of key inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide (NO).[1][2] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives
The following table summarizes the reported in vitro anti-inflammatory activity of various fluorinated benzofuran derivatives, providing a benchmark for the evaluation of newly synthesized compounds.
| Compound ID | Structure | Assay | Target | IC50 (µM) | Reference |
| FB1 | 2-(difluoromethyl)-4-fluoro-7-bromo-benzofuran-3-carboxylic acid | IL-6 Inhibition | IL-6 Production | 1.2 - 9.04 | [1][2] |
| FB2 | Ethyl 2-(difluoromethyl)-4-fluoro-7-bromo-benzofuran-3-carboxylate | IL-6 Inhibition | IL-6 Production | 1.2 - 9.04 | [1][2] |
| FB3 | 2-(difluoromethyl)-4-fluoro-7-bromo-benzofuran-3-carboxamide | IL-6 Inhibition | IL-6 Production | 1.2 - 9.04 | [1][2] |
| FB1 | 2-(difluoromethyl)-4-fluoro-7-bromo-benzofuran-3-carboxylic acid | NO Inhibition | NO Production | 2.4 - 5.2 | [1][2] |
| FB2 | Ethyl 2-(difluoromethyl)-4-fluoro-7-bromo-benzofuran-3-carboxylate | NO Inhibition | NO Production | 2.4 - 5.2 | [1][2] |
| FB3 | 2-(difluoromethyl)-4-fluoro-7-bromo-benzofuran-3-carboxamide | NO Inhibition | NO Production | 2.4 - 5.2 | [1][2] |
Experimental Protocols
Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general procedure for the synthesis of Schiff bases (imines) by the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
To this solution, add 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Synthesis of Stilbene Analogs via Wittig Reaction
This protocol outlines the synthesis of stilbene analogs from this compound using a Wittig reaction.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 1.1 equivalents of the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of a strong base. Allow the mixture to warm to room temperature and stir for 1-2 hours until the ylide is formed (often indicated by a color change).
-
Wittig Reaction: In a separate flask, dissolve 1.0 equivalent of this compound in anhydrous THF. Slowly add this solution to the freshly prepared ylide at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[3][4][5][6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (equal volumes of Solution A and Solution B mixed immediately before use) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage inhibition of NO production for each compound concentration.
In Vitro Anti-inflammatory Assay: Measurement of IL-6 and TNF-α Production by ELISA
This protocol provides a general outline for measuring the pro-inflammatory cytokines IL-6 and TNF-α in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9][10][11][12][13][14][15][16][17]
Materials:
-
Commercially available ELISA kit for mouse IL-6 or TNF-α
-
Cell culture supernatants from the NO production assay (or a separate experiment)
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, a 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest.
-
Add standards and cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Wash the plate again.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
Wash the plate to remove unbound conjugate.
-
Add the substrate solution, which will be converted by HRP to a colored product.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples using the standard curve.
-
Determine the percentage inhibition of cytokine production for each compound concentration.
Mandatory Visualizations
Signaling Pathways
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. mpbio.com [mpbio.com]
- 13. novamedline.com [novamedline.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-Fluorobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][4][5] Benzofuran and its derivatives are important structural motifs in many biologically active compounds and pharmaceuticals. The introduction of a formyl group at the C2 position of the benzofuran ring provides a valuable synthetic handle for further molecular elaborations. This document provides a detailed experimental protocol for the Vilsmeier-Haack formylation of 4-fluorobenzofuran to yield 4-fluorobenzofuran-2-carbaldehyde.
Reaction Principle
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich 4-fluorobenzofuran then acts as a nucleophile, attacking the Vilsmeier reagent, preferentially at the electron-rich C2 position of the furan ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde product.[1][3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorobenzofuran | Reagent | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | Reagent | Commercially Available | Handle with extreme caution in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Saturated Sodium Bicarbonate Solution | ACS Grade | --- | Prepared in-house. |
| Brine (Saturated NaCl solution) | ACS Grade | --- | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to colorless solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 4-fluorobenzofuran (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 4-fluorobenzofuran dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated to 40-50 °C if the reaction is sluggish.[6]
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and may result in vigorous gas evolution (CO₂).
-
Continue stirring vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The optimal eluent composition should be determined by TLC analysis.
-
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Fluorobenzofuran | 1.0 | 136.12 | User Defined | User Defined |
| N,N-Dimethylformamide (DMF) | 3.0 | 73.09 | Calculated | Calculated |
| Phosphorus oxychloride (POCl₃) | 1.2 | 153.33 | Calculated | Calculated |
| Solvent | --- | --- | --- | --- |
| Dichloromethane (DCM) | --- | 84.93 | --- | Sufficient to dissolve substrate |
| Reaction Conditions | --- | --- | --- | --- |
| Temperature | 0 °C to Room Temperature (or 40-50 °C) | --- | --- | --- |
| Reaction Time | 2-4 hours | --- | --- | --- |
Table 2: Characterization Data for the Expected Product (4-Fluorobenzofuran-2-carbaldehyde)
Note: As specific experimental data for this compound was not found in the literature search, the following are expected analytical characteristics based on the structure and data for similar compounds.
| Analysis | Expected Result |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₉H₅FO₂ |
| Molecular Weight | 164.14 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-9.9 (s, 1H, -CHO), 7.2-7.8 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180 (-CHO), aromatic carbons in the range of 110-160 ppm |
| Mass Spectrometry (EI) | m/z 164 (M⁺) |
| Yield | Typically 60-85% for similar substrates |
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-fluorobenzofuran.
Safety Precautions
-
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, when handling this reagent.
-
The quenching step of the reaction with an aqueous base is highly exothermic and releases gas. The addition of the quenching solution should be done slowly and with efficient cooling and stirring to control the reaction rate.
-
All organic solvents are flammable and should be handled away from sources of ignition.
References
Application Notes and Protocols: Exploring 4-Fluorobenzofuran-7-carbaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing 4-Fluorobenzofuran-7-carbaldehyde as a versatile building block in the synthesis of advanced materials. The presence of the fluorine atom and the reactive aldehyde group on the benzofuran scaffold offers unique opportunities to develop novel organic semiconductors, fluorescent probes, and polymers with tailored optoelectronic properties.
Introduction: The Role of Fluorination in Advanced Materials
Fluorination is a powerful strategy in the design of organic electronic materials. The high electronegativity of the fluorine atom can significantly influence the electronic properties of a molecule by lowering both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to improved electron injection, greater stability against oxidative degradation, and the potential for n-type or ambipolar charge transport. Furthermore, non-covalent interactions involving fluorine can promote desirable molecular packing in the solid state, enhancing charge carrier mobility.
This compound serves as a valuable precursor for introducing these benefits into various material architectures. Its aldehyde functionality allows for its incorporation into larger conjugated systems through well-established chemical reactions.
Application 1: Synthesis of Fluorinated Stilbene Derivatives for Organic Electronics
Stilbene derivatives are a class of compounds known for their fluorescent properties and are used in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The incorporation of a 4-fluorobenzofuran moiety is expected to enhance the electron-accepting properties and photostability of the resulting stilbene.
Expected Properties of Fluorinated Benzofuran-Stilbene Derivatives
The introduction of the fluorine atom is anticipated to influence the optoelectronic properties of the stilbene derivatives as outlined in the table below. The data presented are representative values based on the known effects of fluorination on conjugated organic molecules.
| Property | Non-fluorinated Analog (Estimated) | Fluorinated Derivative (Expected) | Impact of Fluorination |
| HOMO Energy Level | -5.5 eV | -5.7 eV | Lowered HOMO for improved stability |
| LUMO Energy Level | -2.5 eV | -2.7 eV | Lowered LUMO for easier electron injection |
| Electrochemical Band Gap | 3.0 eV | 3.0 eV | Minimal change in band gap |
| Fluorescence Quantum Yield | Moderate | High | Potential for enhanced emission |
| Photostability | Good | Excellent | Increased resistance to photodegradation |
Experimental Protocol: Wittig Reaction for Stilbene Synthesis
This protocol describes the synthesis of a stilbene derivative from this compound and a suitable phosphonium ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep red or orange indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure stilbene derivative.
-
Characterization: The synthesized stilbene should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the synthesis of stilbene derivatives via the Wittig reaction.
Application 2: Development of Conjugated Polymers for Organic Photovoltaics (OPVs)
The aldehyde functionality of this compound allows it to be a key monomer in the synthesis of conjugated polymers for organic solar cells. The fluorine atom is expected to lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in photovoltaic devices.
Expected Properties of a Fluorinated Benzofuran-Containing Polymer
The following table outlines the anticipated properties of a conjugated polymer incorporating this compound, compared to a non-fluorinated analog.
| Property | Non-fluorinated Polymer (Estimated) | Fluorinated Polymer (Expected) | Benefit in OPVs |
| HOMO Energy Level | -5.2 eV | -5.4 eV | Increased Open-Circuit Voltage (Voc) |
| LUMO Energy Level | -3.2 eV | -3.4 eV | Improved electron transport |
| Optical Band Gap | 2.0 eV | 2.0 eV | Broad absorption of solar spectrum |
| Hole Mobility | 10⁻⁴ cm²/Vs | 10⁻³ cm²/Vs | Enhanced charge extraction |
| Power Conversion Efficiency (PCE) | ~5% | >7% | Higher device performance |
Experimental Protocol: Suzuki Cross-Coupling Polymerization
This protocol outlines a general procedure for the synthesis of a conjugated polymer using a Suzuki cross-coupling reaction. This would require prior conversion of the aldehyde to a different functional group (e.g., a boronic ester or a halide) on a related monomer, or using a co-monomer with appropriate functionality. For this example, we will assume a brominated derivative of the fluorobenzofuran is available.
Materials:
-
Dibrominated 4-fluorobenzofuran derivative (Monomer A)
-
Aromatic diboronic ester (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous toluene and N,N-Dimethylformamide (DMF)
-
Aliquat 336 (phase transfer catalyst)
-
Methanol, Acetone, Hexane
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine Monomer A (1.0 equivalent), Monomer B (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (3-4 equivalents).
-
Add a few drops of Aliquat 336.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and DMF via syringe.
-
-
Polymerization:
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Maintain the reaction under an inert atmosphere for 24-72 hours. The formation of a dark, viscous solution or a precipitate indicates polymer formation.
-
Monitor the reaction by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC), if possible.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of methanol with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform). The final polymer is typically collected from the chloroform fraction.
-
Dry the polymer under vacuum.
-
Characterization: The polymer should be characterized for its molecular weight (GPC), thermal stability (TGA), optical properties (UV-Vis spectroscopy), and electrochemical properties (cyclic voltammetry).
Diagram of the Suzuki Polymerization Logical Pathway:
Caption: Logical pathway for Suzuki cross-coupling polymerization.
Troubleshooting & Optimization
"how to improve the reaction yield of 4-Fluorobenzofuran-7-carbaldehyde synthesis"
Welcome to the technical support center for the synthesis of 4-Fluorobenzofuran-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: A common and logical approach involves a two-stage synthesis. The first stage is the synthesis of the 4-fluorobenzofuran core. The second stage is the regioselective formylation at the C-7 position. Given the electronic properties of the 4-fluorobenzofuran ring, direct formylation is a key step where optimization is critical for achieving a good yield.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
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Regioselectivity of Formylation: The fluorine atom at the C-4 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. The furan ring's oxygen, however, is an electron-donating group. This interplay can lead to a mixture of formylated isomers, reducing the yield of the desired C-7 product.
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Reaction Conditions: Formylation reactions can be sensitive to temperature, reagent stoichiometry, and reaction time. Suboptimal conditions can lead to low yields, side product formation, or decomposition of the starting material.
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Product Purification: Separating the desired this compound from unreacted starting material and isomeric byproducts can be challenging due to similar polarities.
Troubleshooting Guide
Low or No Yield of this compound
Q3: My formylation reaction is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?
A3: Low or no yield in the formylation of 4-fluorobenzofuran can often be attributed to several factors. Below is a breakdown of potential causes and solutions for common formylation methods.
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
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Inadequate Temperature Control: The Vilsmeier-Haack reaction is exothermic. Poor temperature control can lead to side reactions and the formation of tar-like byproducts.
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Solution: Start the reaction at a low temperature (e.g., 0 °C) and maintain strict temperature control throughout the addition of reagents. A gradual warm-up to room temperature or gentle heating may be necessary, but this should be carefully monitored.
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-
Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture and will be quenched by water.
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Solution: Use anhydrous solvents and freshly distilled or high-purity phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Ensure all glassware is thoroughly dried.
-
-
Substrate Reactivity: The fluorine atom at C-4 deactivates the ring, potentially requiring more forcing conditions which can also lead to degradation.
-
Solution: A carefully optimized temperature profile is crucial. Consider a longer reaction time at a moderate temperature rather than a short time at a high temperature.
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Duff Reaction: This reaction is suitable for the formylation of activated aromatic compounds like phenols, but can also be applied to other electron-rich systems.
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Insufficient Activation: The Duff reaction typically requires a strongly electron-donating group to proceed efficiently. The 4-fluorobenzofuran ring may not be sufficiently activated.
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Solution: While less common for non-phenolic substrates, ensuring anhydrous conditions and using a suitable acid catalyst (e.g., boric acid, often used with glycerol) is critical. The reaction generally requires high temperatures (150-160 °C).
-
-
Low Yields: The Duff reaction is often associated with moderate yields.
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Solution: This might not be the most efficient method for this specific substrate. If you are committed to this route, careful optimization of the reaction time and temperature is necessary.
-
Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols. Its applicability to 4-fluorobenzofuran (which is not a phenol) is limited and not recommended.
Lithiation Followed by Formylation: This method offers high regioselectivity if the lithiation site can be controlled.
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Incorrect Lithiation Site: Directing the lithiation to the C-7 position is the key challenge.
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Solution: Ortho-directing groups can be used to guide the lithiation. In the absence of a directing group at a neighboring position, a mixture of products is likely. This method may be more suitable if a directing group is present on the starting material that can be later removed.
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Formation of Multiple Products (Isomers)
Q4: I am observing multiple spots on my TLC plate, suggesting the formation of isomeric products. How can I improve the regioselectivity for the C-7 position?
A4: The formation of isomers is a common issue due to the competing directing effects of the fluorine atom and the furan oxygen.
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Understanding Substituent Effects: The furan oxygen directs electrophilic substitution to the C-2 and C-3 positions of the furan ring and activates the benzene ring. The fluorine at C-4 is a deactivating group but an ortho-, para-director. The desired C-7 position is ortho to the furan ring fusion and meta to the fluorine.
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Choice of Formylation Reaction: The Vilsmeier-Haack reaction is generally a good choice for heterocyclic compounds. The regioselectivity can sometimes be influenced by the bulkiness of the Vilsmeier reagent and the specific reaction conditions.
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which may be the C-7 isomer.
-
Solvent: The choice of solvent can influence the reactivity and selectivity. Experiment with different anhydrous solvents.
-
Lewis Acid: In some formylation reactions, the addition of a mild Lewis acid can alter the regioselectivity.
-
Data Presentation
The following table summarizes expected yields for the Vilsmeier-Haack formylation of a substituted benzofuran. These are illustrative values and will require optimization for 4-fluorobenzofuran.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 0 °C to rt | 50 °C | 80 °C |
| Reaction Time | 12 h | 4 h | 2 h |
| POCl₃ (equiv.) | 1.5 | 1.5 | 2.0 |
| DMF (equiv.) | 3.0 | 3.0 | 4.0 |
| Typical Yield | 40-50% | 55-65% | 30-40% (with more side products) |
Experimental Protocols
Proposed Protocol for Vilsmeier-Haack Formylation of 4-Fluorobenzofuran
This is a general protocol and may require significant optimization.
Materials:
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4-Fluorobenzofuran
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Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated sodium acetate solution
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCE.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
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Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 4-Fluorobenzofuran (1.0 eq.) in anhydrous DCE dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to 0 °C.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is ~6-7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
"advanced purification techniques for 4-Fluorobenzofuran-7-carbaldehyde"
Welcome to the technical support center for 4-Fluorobenzofuran-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on advanced purification techniques and to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended purification methods for crude this compound?
A1: The primary and most recommended method for the initial purification of this compound is column chromatography on silica gel.[1][2] A gradient elution system is often effective, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a mixture of hexane and ethyl acetate.[3]
Q2: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent this?
A2: Aldehydes can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can sometimes lead to decomposition.[2] If you suspect degradation, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent system, followed by flushing with the pure eluent before loading your sample. Alternatively, using neutral or basic alumina as the stationary phase can be a good option for acid-sensitive compounds.[1]
Q3: I am observing a persistent impurity with a similar polarity to my product. What advanced purification techniques can I employ?
A3: For closely eluting impurities, several advanced techniques can be considered:
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Recrystallization: This is a powerful technique for purifying solid compounds.[4] Due to the presence of the fluorine atom and the aldehyde group, this compound is a polar molecule.[5] A systematic solvent screening is recommended to find a suitable single-solvent or two-solvent system where the compound has low solubility at room temperature and high solubility at elevated temperatures.[4][5]
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Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations, reversed-phase HPLC (RP-HPLC) can offer superior resolution.[6] A C18 column with a mobile phase of methanol/water or acetonitrile/water is a common starting point.[6]
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Bisulfite Adduct Formation: Aldehydes can reversibly form water-soluble bisulfite adducts.[2] This allows for the extraction of non-aldehydic impurities with an organic solvent. The aldehyde can then be regenerated by basification of the aqueous layer.[2]
Q4: What are the most common impurities I should expect in a synthesis of this compound?
A4: While specific impurities depend on the synthetic route, common side-products in the synthesis of aromatic aldehydes include:
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Over-oxidation to the corresponding carboxylic acid: The aldehyde group is susceptible to oxidation.[2]
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Unreacted starting materials or intermediates.
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Isomeric byproducts: Depending on the synthetic strategy, other isomers of the fluorobenzofuran carbaldehyde may be formed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | Product is sticking to the column. | Increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol can be added to the eluent system (up to 10% in dichloromethane to avoid dissolving the silica).[3] |
| Product decomposition on silica. | As mentioned in the FAQ, consider using neutralized silica gel or an alternative stationary phase like alumina.[1][2] | |
| Product is an oil instead of a solid after purification. | Residual solvent. | Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Presence of impurities. | The presence of impurities can lower the melting point and prevent crystallization. Further purification by recrystallization or preparative HPLC may be necessary.[4][6] | |
| Recrystallization is not working (oiling out or no crystal formation). | Inappropriate solvent system. | Conduct a systematic solvent screening to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[4][5] |
| Cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[4] | |
| Supersaturation. | If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[4] | |
| Broad peaks or poor separation in HPLC. | Inappropriate mobile phase or column. | Optimize the mobile phase composition (e.g., the ratio of organic solvent to water) and the gradient. Ensure the column is appropriate for the polarity of your compound (e.g., C18 for reversed-phase).[6] |
| Sample overloading. | Inject a smaller amount of your sample onto the column. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture) and load it onto the top of the silica bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the impure solid. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.[4] Common solvents to screen for polar molecules include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexane.[5]
-
Dissolution: In a flask, add the impure solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[4]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification problems.
References
"identifying common side reactions in 4-Fluorobenzofuran-7-carbaldehyde synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzofuran-7-carbaldehyde. The following sections address common side reactions and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
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Vilsmeier-Haack formylation of 4-fluorobenzofuran. This is a widely used method for introducing a formyl group to electron-rich aromatic systems.[1][2][3][4]
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Directed ortho-lithiation of 4-fluorobenzofuran, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). This approach can offer high regioselectivity depending on the directing group.[5][6][7][8][9]
Q2: Why is achieving regioselectivity a primary challenge in the synthesis of this compound?
A2: Regioselectivity is a significant hurdle due to the electronic properties of the 4-fluorobenzofuran ring system. The benzofuran ring is inherently electron-rich and prone to electrophilic attack at multiple positions. The fluorine atom at the 4-position is an ortho-para directing but deactivating group, which can lead to complex mixtures of isomeric products in reactions like the Vilsmeier-Haack formylation. In the case of ortho-lithiation, the directing effect of the furan oxygen often favors lithiation at the C2 position, making selective formylation at C7 challenging.[5][6]
Q3: What is an anionic Fries rearrangement, and how is it relevant to the synthesis of this compound?
A3: The anionic Fries rearrangement is a potential side reaction that can occur during the ortho-lithiation of aryl carbamates.[5][10][11][12] If a carbamate group is used as a directing group to facilitate lithiation at the C7 position of 4-fluorobenzofuran, the reaction conditions can induce the migration of the carbamoyl group from the oxygen atom to the lithiated carbon, resulting in the formation of a hydroxy amide derivative instead of the desired aldehyde after quenching.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential causes and solutions.
| Observed Issue | Potential Cause(s) | Suggested Solutions |
| Low yield of the desired 7-carbaldehyde isomer and presence of other aldehyde isomers (e.g., 2- or 3-carbaldehyde). | Poor regioselectivity in Vilsmeier-Haack formylation: The electron-rich furan ring is highly susceptible to electrophilic attack, often favoring the 2- and 3-positions. | - Modify reaction conditions: Lowering the reaction temperature may improve selectivity. - Change the formylating agent: Explore milder formylating agents. - Alter the stoichiometry of the Vilsmeier reagent. |
| Formation of multiple lithiated species leading to a mixture of formylated products. | Non-selective ortho-lithiation: The furan oxygen may direct lithiation to the 2-position, while the fluorine may direct to the 5-position. The acidity of the proton at C7 might not be sufficiently high for selective deprotonation. | - Utilize a stronger directing group at a position that favors C7 lithiation. - Employ a more sterically hindered lithium base to favor the less hindered position. - Carefully control the reaction temperature and time. |
| Formation of a hydroxy amide byproduct instead of the target aldehyde. | Anionic Fries rearrangement: Occurs when a carbamate is used as a directing group for ortho-lithiation.[5][10][11][12] | - Use a non-migrating directing group. - Optimize the reaction temperature and time to favor formylation over rearrangement. - Consider a different synthetic route that avoids the use of a carbamate directing group. |
| Incomplete reaction or recovery of starting material. | Insufficient activation of the substrate or deactivation of the reagent: Moisture can deactivate both the Vilsmeier reagent and organolithium reagents. | - Ensure strictly anhydrous conditions and use freshly distilled solvents. - Increase the equivalents of the formylating or lithiating agent. - For ortho-lithiation, consider using an additive like TMEDA to enhance the basicity of the organolithium reagent.[6] |
| Formation of dark, tar-like substances. | Decomposition of starting material or product: Benzofuran derivatives can be sensitive to strongly acidic or basic conditions and elevated temperatures. | - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). - Minimize reaction time and use the lowest effective temperature. - Ensure rapid and efficient work-up to isolate the product from reactive species. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 4-Fluorobenzofuran
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) and an anhydrous solvent like dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Formylation: Dissolve 4-fluorobenzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.
Method 2: Directed Ortho-Lithiation of 4-Fluorobenzofuran
-
Lithiation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzofuran (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C. After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common side reactions in the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. baranlab.org [baranlab.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 12. scispace.com [scispace.com]
"optimization of reaction conditions for synthesizing 4-Fluorobenzofuran-7-carbaldehyde derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluorobenzofuran-7-carbaldehyde and its derivatives. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent approach involves a two-step synthesis: first, the formation of the 4-fluorobenzofuran core, followed by a regioselective formylation at the C7 position.[1][2] The synthesis of the benzofuran core can be adapted from general methods for benzofuran synthesis, while the formylation is typically achieved through electrophilic aromatic substitution, such as the Vilsmeier-Haack or Reimer-Tiemann reaction.[1][2]
Q2: What are the primary challenges in the synthesis of this compound?
A2: Key challenges include:
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Availability of Starting Materials: The synthesis of the initial 4-fluorobenzofuran scaffold may require multi-step procedures from commercially available starting materials.
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Regioselectivity of Formylation: Achieving selective formylation at the C7 position can be challenging. The electronic properties of the benzofuran ring and the fluorine substituent can direct the electrophilic substitution to other positions, potentially leading to a mixture of isomers.[2]
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Reaction Control: Formylation reactions can be sensitive to reaction conditions. For instance, the Reimer-Tiemann reaction can be highly exothermic, which may pose a safety risk if not properly controlled, especially during scale-up.[2]
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Product Purification: Separating the desired this compound from isomeric byproducts and unreacted starting materials can be difficult due to similar polarities.[2]
Q3: How does the fluorine substituent influence the formylation reaction?
A3: The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its electron-withdrawing nature deactivates the benzene ring towards electrophilic attack. However, its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions. In the 4-fluorobenzofuran system, this electronic effect will influence the regioselectivity of the formylation reaction.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete formation of the Vilsmeier reagent. | Ensure anhydrous conditions and proper temperature control (0-5°C) during the preparation of the Vilsmeier reagent from DMF and POCl₃.[1] |
| Low reactivity of the 4-fluorobenzofuran substrate. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.[1] | |
| Ineffective formylation method. | Consider alternative formylation methods such as the Duff reaction or the Reimer-Tiemann reaction.[2] | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in the formylation step. | Modify the reaction conditions (temperature, solvent, catalyst) to enhance selectivity for the C7 position. The use of a milder formylating agent might improve regioselectivity. |
| Side reactions due to harsh conditions. | Employ milder reaction conditions. For example, in the Vilsmeier-Haack reaction, maintain a lower temperature during the addition of the substrate. | |
| Difficulty in Product Purification | Similar polarity of the desired product and isomeric byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).[2] Recrystallization could be an effective purification method.[2] |
| Presence of dark, tarry materials. | This may indicate polymerization or degradation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] Ensure the use of purified reagents and solvents.[2] |
Experimental Protocols
Note: The following protocols are adapted from the synthesis of 7-hydroxybenzofuran-4-carbaldehyde and should be optimized for the 4-fluoro analog.[1][2]
Protocol 1: Synthesis of 4-Fluorobenzofuran (Hypothetical)
A detailed protocol for the synthesis of the 4-fluorobenzofuran core would be dependent on the chosen synthetic route, which can vary. Common methods for benzofuran synthesis include the Perkin rearrangement, intramolecular Wittig reactions, and transition metal-catalyzed cyclizations.
Protocol 2: Formylation of 4-Fluorobenzofuran via Vilsmeier-Haack Reaction
This procedure is adapted from the formylation of 7-hydroxybenzofuran.[1]
Materials and Reagents:
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4-Fluorobenzofuran
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Crushed ice
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Saturated sodium acetate solution
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in DCM to 0°C.[1]
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Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, ensuring the temperature is maintained below 5°C.[1]
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Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.[1]
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Add a solution of 4-fluorobenzofuran in anhydrous DMF dropwise to the reaction mixture at 0°C.[1]
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Allow the reaction to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
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Work-up and Purification:
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Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.[1]
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Neutralize the mixture by adding a saturated solution of sodium acetate.[1]
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Stir the mixture for 30 minutes.[1]
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Extract the product with ethyl acetate (EtOAc).[1]
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[1]
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[1]
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Purify the crude product by flash column chromatography on silica gel to obtain this compound.[1]
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Quantitative Data
The following table summarizes the expected quantitative data for the Vilsmeier-Haack formylation, based on typical yields for similar substrates.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Step | Reactant | Reagents | Product | Expected Yield (%) |
| Formylation | 4-Fluorobenzofuran | POCl₃, DMF | This compound | 40-60% |
Visualizations
Caption: Synthetic workflow for the formylation of 4-fluorobenzofuran.
References
"a troubleshooting guide for challenging reactions involving 4-Fluorobenzofuran-7-carbaldehyde"
This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with 4-Fluorobenzofuran-7-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and subsequent reactions.
Troubleshooting Guides
Section 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like 4-fluorobenzofuran. However, challenges such as low yield, incomplete reaction, and the formation of side products can arise.
Question 1: My Vilsmeier-Haack formylation of 4-fluorobenzofuran is resulting in a low yield of this compound. What are the potential causes and solutions?
Answer: Low yields in the Vilsmeier-Haack formylation of 4-fluorobenzofuran can stem from several factors. A primary concern is the reactivity of the Vilsmeier reagent itself. It is crucial to use a freshly prepared reagent or a high-quality commercial source. Incomplete hydrolysis of the intermediate iminium salt during workup can also significantly reduce the yield. To address this, ensure the pH is appropriately adjusted and allow for sufficient reaction time during the hydrolysis step. For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.
Question 2: The formylation reaction of 4-fluorobenzofuran is not going to completion, and I observe unreacted starting material. How can I drive the reaction forward?
Answer: A stalled reaction is often due to the consumption of the Vilsmeier reagent through side reactions or its insufficient electrophilicity for the 4-fluorobenzofuran substrate. Increasing the molar excess of the Vilsmeier reagent can help to overcome this. If the reaction still does not proceed to completion, a more reactive formylating agent may be necessary.
Question 3: I am observing the formation of multiple products in my formylation reaction. What are the likely side products and how can I improve regioselectivity?
Answer: While formylation of benzofuran typically occurs at the C2 position, the substitution pattern on the ring can influence regioselectivity. In the case of 4-fluorobenzofuran, formylation is expected at the C7 position due to the directing effects of the substituents. The formation of other isomers could be due to competing electronic and steric effects. To enhance regioselectivity, it is important to carefully control the reaction temperature. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
Section 2: Downstream Reactions of this compound
This section addresses common issues encountered when using this compound as a substrate in subsequent synthetic steps.
Question 4: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the reaction is sluggish and gives a low yield. What should I investigate?
Answer: Low efficiency in Suzuki-Miyaura couplings can be attributed to several factors. The choice of palladium catalyst and ligand is critical; consider screening different phosphine ligands such as SPhos or XPhos, which are often effective for challenging substrates. The strength and solubility of the base are also key; switching from a weaker base like sodium carbonate to a stronger, more soluble one such as potassium phosphate or cesium carbonate can improve the reaction rate. Ensure that all solvents are anhydrous and have been thoroughly degassed to prevent catalyst deactivation by oxygen.
Question 5: My Wittig reaction with this compound is not producing the desired alkene. What are the common pitfalls?
Answer: A failed Wittig reaction can often be traced back to the generation of the phosphonium ylide. Ensure that a sufficiently strong base (e.g., n-butyllithium or sodium hydride) is used to deprotonate the phosphonium salt and that the reaction is carried out under strictly anhydrous conditions. The stability of the ylide is also a factor; stabilized ylides are less reactive and may require higher temperatures or longer reaction times.
Question 6: I am performing a reductive amination with this compound and a primary amine, but the reaction is incomplete. How can I improve the conversion?
Answer: Incomplete reductive amination can be due to inefficient imine formation or reduction. To promote imine formation, the removal of water using molecular sieves or a Dean-Stark apparatus can be beneficial. The choice of reducing agent is also crucial. Sodium triacetoxyborohydride is a mild and effective reagent for this transformation. If the reaction is still slow, a catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.
Question 7: An aldol condensation between this compound and a ketone is giving a low yield of the desired β-hydroxy ketone. What can I do to optimize this reaction?
Answer: Low yields in aldol condensations can be due to side reactions such as self-condensation of the ketone or the Cannizzaro reaction of the aldehyde. Using a non-nucleophilic base and carefully controlling the stoichiometry of the reactants can minimize these side reactions. Running the reaction at a lower temperature can also improve the selectivity for the desired cross-aldol product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture.
Q2: What are the typical spectroscopic data for this compound?
A2: While specific data can vary slightly, representative NMR data are provided in the table below. It is always recommended to acquire and interpret your own analytical data for confirmation.
Q3: How can I purify crude this compound?
A3: Purification can typically be achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system may also be an effective method for obtaining highly pure material.
Data Presentation
Table 1: Troubleshooting Summary for Vilsmeier-Haack Formylation
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive Vilsmeier reagent. | Use freshly prepared or high-quality commercial reagent. |
| Incomplete hydrolysis of iminium salt. | Adjust pH during workup and allow for sufficient reaction time. | |
| Incomplete Reaction | Insufficient electrophilicity of the reagent. | Increase the molar excess of the Vilsmeier reagent. |
| Low reactivity of the substrate. | Increase reaction temperature. | |
| Poor Regioselectivity | Competing electronic and steric effects. | Optimize reaction temperature; lower temperatures may improve selectivity. |
Table 2: Representative Spectroscopic Data for Benzofuran Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4-Fluorobenzofuran | 7.6-7.2 (m, Ar-H), 6.8 (d, furan-H) | 158.5 (d, J=245 Hz), 145.2, 125.1, 122.9, 111.8 (d, J=25 Hz), 107.0 |
| Benzofuran-7-carbaldehyde | 10.5 (s, 1H, CHO), 8.0-7.4 (m, 4H, Ar-H), 6.9 (d, 1H, furan-H) | 191.5, 155.1, 146.2, 130.5, 128.9, 125.4, 124.1, 112.0, 107.3 |
| This compound (Predicted) | ~10.5 (s, CHO), ~8.0-7.2 (m, Ar-H), ~6.9 (d, furan-H) | ~190.0, ~159.0 (d, J≈250 Hz), ~147.0, ~130.0, ~125.0, ~115.0 (d, J≈25 Hz), ~110.0, ~108.0 |
Note: Predicted values are estimates and should be confirmed by experimental data.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous dichloromethane (DCM) to 0°C.
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Add phosphorus oxychloride (POCl3, 1.1 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 5°C.
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Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
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Formylation: To this mixture, add a solution of 4-fluorobenzofuran (1.0 equivalent) in anhydrous DCM dropwise at 0°C.
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Allow the reaction to warm to room temperature and then stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: General troubleshooting logic for challenging reactions.
"long-term stability and recommended storage conditions for 4-Fluorobenzofuran-7-carbaldehyde"
This technical support center provides guidance on the long-term stability and recommended storage conditions for 4-Fluorobenzofuran-7-carbaldehyde, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store the compound in a cool, dark, and dry place. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation of the aldehyde functional group.[1][2] The container should be tightly sealed to protect it from moisture.[1]
Q2: How sensitive is this compound to light and air?
Q3: Can I store this compound in a solution?
A3: Yes, storing aldehydes in solution can enhance their stability.[4] For long-term storage, dissolving the compound in an anhydrous solvent and storing it at -20°C is a viable option.[1] Some aldehydes are diluted in alcohols to form hemiacetals, which are more stable in solution.[4] If preparing a stock solution, it should be stored in a tightly sealed, light-protected container at an appropriate temperature, typically -20°C for long-term storage.[1]
Q4: What are the signs of degradation of this compound?
A4: Degradation of aldehydes can manifest as a change in physical appearance, such as discoloration.[5] The oxidation of the aldehyde to a carboxylic acid can result in a change in the material's properties and may produce unpleasant odors.[4] Another sign of degradation is the polymerization of the aldehyde into trimers, which may appear as a solid precipitate and will have no smell.[4] For experimental validation, a loss of reactivity or the appearance of unexpected spots on a TLC plate can indicate impurity.
Recommended Storage Conditions
Due to the limited availability of specific long-term stability data for this compound, the following recommendations are based on best practices for the storage of aromatic aldehydes.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes degradation and potential side reactions.[1][2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde functional group.[1][2] |
| Light | In the dark (amber vial or foil-wrapped container) | Aromatic aldehydes can be photosensitive and degrade upon exposure to UV light.[1][5] |
| Moisture | Dry, tightly sealed container | Prevents hydrolysis and other moisture-mediated degradation.[1][6] |
| Form | Solid (as supplied) or in a suitable anhydrous solvent for long-term stock solutions. | Storing in solution at low temperatures can enhance stability.[1][4] |
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
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Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (2-8°C, dark, dry, and preferably under an inert atmosphere).
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Assess Purity: If possible, re-analyze the compound's purity using techniques like NMR, HPLC, or TLC to check for the presence of impurities or degradation products.
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Procure Fresh Stock: If significant degradation is suspected, it is advisable to use a fresh batch of the compound for future experiments.
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Issue 2: The compound has changed color or appearance.
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Possible Cause: Oxidation or polymerization has occurred.
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Troubleshooting Steps:
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Visual Inspection: Note any changes from the original appearance of the solid.
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Purity Analysis: A purity check can help identify the nature of the impurity. The primary oxidation product would be the corresponding carboxylic acid.
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Disposal: If significant discoloration is observed, it is recommended to dispose of the material according to safety guidelines, as its purity and reactivity are compromised.
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Experimental Workflow for Handling and Preparation of Stock Solutions
Caption: Workflow for safe handling, preparation of stock solutions, and storage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wcu.edu [wcu.edu]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
"methods for removing persistent impurities from 4-Fluorobenzofuran-7-carbaldehyde"
Welcome to the technical support center for the purification of 4-Fluorobenzofuran-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of persistent impurities from this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly after synthesis via methods such as the Vilsmeier-Haack reaction.
Q1: My ¹H NMR spectrum of purified this compound shows persistent signals around 8.0, 2.9, and 2.7 ppm. What are these impurities and how can I remove them?
These signals are characteristic of residual N,N-dimethylformamide (DMF), a common solvent and reagent in the Vilsmeier-Haack formylation reaction. Due to its high boiling point, DMF is a persistent impurity that can be challenging to remove completely.
Recommended Solutions:
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Aqueous Work-up: Extensive washing of the organic extract with water is the first line of defense. For every 1 volume of DMF estimated to be in the reaction, wash with at least 5-10 volumes of water. A final wash with brine (saturated NaCl solution) can help to break emulsions and further remove water-soluble impurities.
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Azeotropic Removal: Toluene can be added to the crude product, and the mixture can be concentrated under reduced pressure. Toluene forms a lower-boiling azeotrope with DMF, facilitating its removal. This process can be repeated several times for maximum efficacy.
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Acidic Wash: A dilute acid wash (e.g., 0.5 N HCl) can be effective in partitioning the basic DMF into the aqueous layer. This should be followed by a water wash to remove any residual acid.
Q2: After column chromatography, I still observe a minor spot on my TLC that is close to my product spot. How can I improve the separation?
This could be due to unreacted starting material (4-fluorobenzofuran) or a closely related byproduct.
Troubleshooting Steps:
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Optimize TLC Solvent System: Before scaling up to column chromatography, dedicate time to optimizing the thin-layer chromatography (TLC) solvent system. A good target Rf value for your product is around 0.25-0.35 to ensure good separation from both more polar and less polar impurities. Experiment with different ratios of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents.
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Gradient Elution: If isocratic elution (using a single solvent mixture) is not providing adequate separation, a gradient elution on your flash chromatography system can be employed. Start with a low polarity mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar polarities.
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Alternative Stationary Phase: While silica gel is the most common stationary phase, aldehydes can sometimes interact with its acidic surface. If you suspect on-column degradation or irreversible adsorption, consider using neutral or basic alumina as the stationary phase.
Q3: My final product is an oil, but I know it should be a solid. What is causing this and how can I induce crystallization?
The presence of even small amounts of impurities can significantly depress the melting point of a compound, causing it to remain an oil.
Recommendations:
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High Purity is Key: The first step is to ensure the highest possible purity using the methods described above (e.g., column chromatography, aqueous work-up).
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Recrystallization Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents. Good single solvents for aromatic aldehydes include ethanol, methanol, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
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Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves stirring the oil with a solvent in which the product is insoluble (e.g., cold hexanes or pentane). The impurities may dissolve in the solvent, leaving the purified product to solidify.
Frequently Asked Questions (FAQs)
Q1: What are the most common persistent impurities in the synthesis of this compound?
The most common persistent impurities typically arise from the reagents and solvents used in the Vilsmeier-Haack reaction:
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N,N-Dimethylformamide (DMF): A high-boiling solvent and reagent that is often difficult to remove completely.
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Unreacted 4-Fluorobenzofuran: The starting material for the formylation reaction.
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Hydrolysis Products of the Vilsmeier Intermediate: Incomplete hydrolysis or side reactions during the work-up can lead to related impurities.
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Inorganic Salts: From the neutralization and work-up steps.
Q2: What is a general starting point for a column chromatography eluent system?
A good starting point for the purification of this compound on silica gel is a mixture of hexanes and ethyl acetate. Based on TLC analysis, a typical starting ratio would be in the range of 9:1 to 4:1 (hexanes:ethyl acetate).
Q3: Can I use preparative HPLC for final purification?
Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent method for obtaining highly pure this compound, especially on a smaller scale or when very high purity is required. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a common choice for aromatic aldehydes.
Data Presentation
The following table summarizes the effectiveness of different purification methods based on typical laboratory outcomes.
| Purification Method | Key Impurities Removed | Typical Purity Achieved | Typical Yield | Notes |
| Aqueous Work-up with Brine Wash | DMF, Inorganic Salts | 85-95% | >95% | Essential first step after reaction work-up. |
| Recrystallization | Closely related impurities, residual solvents | >98% | 70-90% | Requires a suitable solvent system to be identified. |
| Silica Gel Column Chromatography | Unreacted starting material, byproducts | >99% | 80-95% | Eluent system optimization is crucial for good separation. |
| Preparative HPLC | All remaining impurities | >99.5% | 60-80% | Ideal for obtaining analytical standard purity. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a hot recrystallization solvent (e.g., ethanol or an ethyl acetate/hexanes mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
"addressing challenges in the scale-up synthesis of 4-Fluorobenzofuran-7-carbaldehyde"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Fluorobenzofuran-7-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from DMF and POCl₃, is moisture-sensitive and can decompose.[1][2] 2. Low Reactivity of Substrate: The 4-fluorobenzofuran may not be sufficiently electron-rich for efficient formylation under the current conditions.[3][4] 3. Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[5][6] | 1. Reagent Quality: Use freshly opened, high-purity, anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately. 2. Reaction Conditions: Consider increasing the reaction temperature in increments (e.g., from room temperature to 60-80°C) to facilitate the reaction. Monitor the reaction progress by TLC.[5] 3. Extended Reaction Time: If warming the reaction is not desirable, consider extending the reaction time and monitoring for product formation. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: The Vilsmeier reagent can react with other functional groups or lead to undesired side products. 2. Over-reaction: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. 3. Impure Starting Material: Impurities in the 4-fluorobenzofuran starting material can lead to a complex product mixture. | 1. Temperature Control: Maintain strict temperature control during the addition of POCl₃ to DMF and during the reaction with the substrate. 2. Monitor Reaction: Closely monitor the reaction by TLC to determine the optimal reaction time and quench the reaction once the starting material is consumed and before significant byproduct formation occurs. 3. Starting Material Purity: Ensure the purity of the 4-fluorobenzofuran starting material by appropriate purification methods (e.g., distillation, chromatography) before use. |
| Difficult Purification of the Final Product | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 2. Residual DMF: N,N-Dimethylformamide (DMF) can be difficult to remove completely. 3. Formation of Carboxylic Acid: The aldehyde product can oxidize to the corresponding carboxylic acid, especially if exposed to air for extended periods.[7] | 1. Bisulfite Adduct Formation: For separating the aldehyde from non-aldehyde impurities, consider forming the bisulfite adduct, which is water-soluble. The aldehyde can be regenerated by treatment with a base.[8][9] 2. Aqueous Washes: Perform multiple extractions with water or brine to remove DMF. 3. Column Chromatography: Use a suitable solvent system for flash column chromatography. A gradient elution may be necessary to separate closely related impurities. Consider using basic alumina for purification.[7] 4. Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. |
| Exothermic Reaction/Runaway Reaction | 1. Rapid Addition of Reagents: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.[10] Adding POCl₃ too quickly can lead to a rapid temperature increase. 2. Poor Heat Dissipation: On a larger scale, inefficient stirring and inadequate cooling can lead to localized heating and a potential runaway reaction.[10] | 1. Slow, Controlled Addition: Add POCl₃ dropwise to the DMF solution while maintaining a low temperature (e.g., 0-5°C) with an ice bath. 2. Efficient Cooling and Stirring: Ensure the reaction vessel is equipped with an efficient cooling system and vigorous mechanical stirring to ensure uniform temperature distribution. 3. Continuous Flow Chemistry: For large-scale synthesis, consider using a continuous flow reactor to improve heat transfer and reaction control.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the Vilsmeier-Haack reaction, which involves the formylation of 4-fluorobenzofuran using a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3][4]
Q2: My Vilsmeier-Haack reaction is not working. What are the first things I should check?
A2: First, ensure that your reagents, particularly DMF and POCl₃, are anhydrous and of high purity, as the Vilsmeier reagent is sensitive to moisture.[1] Second, verify your reaction temperature; some substrates require heating to proceed.[5] Finally, confirm the purity of your starting 4-fluorobenzofuran.
Q3: How can I effectively remove the DMF solvent after the reaction?
A3: DMF can be challenging to remove due to its high boiling point. The most common method is to perform multiple aqueous washes during the work-up. Extraction with a suitable organic solvent followed by washing with water or brine will help transfer the DMF to the aqueous layer.
Q4: What are the typical byproducts in a Vilsmeier-Haack formylation?
A4: Byproducts can arise from incomplete reaction, over-reaction, or side reactions. For benzofuran substrates, formylation at other positions on the ring is a possibility, though the 7-position is generally favored for benzofurans. Other potential impurities can result from the decomposition of the Vilsmeier reagent or reactions with impurities in the starting materials.
Q5: How can I purify the final product if column chromatography is not effective?
A5: If impurities are difficult to separate by chromatography, consider converting the aldehyde to its crystalline bisulfite adduct.[8][9] This adduct can be isolated by filtration and then hydrolyzed back to the pure aldehyde.[9] Alternatively, if the product is a solid, recrystallization can be a highly effective purification technique.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Fluorobenzofuran
This protocol is adapted from the synthesis of a structurally similar compound, 7-hydroxybenzofuran-4-carbaldehyde, and should be optimized for the specific substrate and scale.[11]
Materials and Reagents:
-
4-Fluorobenzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
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Crushed ice
-
Saturated sodium acetate solution
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0°C in an ice bath. Add POCl₃ dropwise to the cooled DMF solution, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Add a solution of 4-fluorobenzofuran in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate to neutralize the mixture and stir for 30 minutes.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-Fluorobenzofuran-7-carbaldehyde Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzofuran-7-carbaldehyde. The information herein is designed to help anticipate and address potential degradation issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic aromatic aldehyde. Like many benzofuran derivatives, it is of interest in medicinal chemistry and drug discovery. Understanding its stability is crucial as degradation can lead to loss of potency, formation of potentially toxic impurities, and inaccurate experimental results.
Q2: What are the likely conditions that can cause the degradation of this compound?
Based on the functional groups present (an aldehyde and a fluorinated benzofuran ring), degradation is most likely to be initiated by exposure to:
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Oxidizing agents: The aldehyde group is susceptible to oxidation.
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Strong acids and bases: Hydrolysis can occur under these conditions.
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High temperatures: Thermal stress can lead to decomposition.
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UV or broad-spectrum light: Photodegradation is a possibility for many aromatic compounds.
Q3: What are the potential degradation products of this compound?
While specific degradation products have not been extensively reported in the literature, based on chemical principles, one could anticipate:
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4-Fluorobenzofuran-7-carboxylic acid: From the oxidation of the aldehyde group.
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Products from the cleavage of the furan ring: Under more extreme hydrolytic or thermal conditions.
Q4: How can I monitor the degradation of this compound in my samples?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing a sample of this compound by HPLC, additional peaks are observed that were not present in the reference standard.
Possible Cause: The compound has started to degrade.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
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Was the sample exposed to light for an extended period?
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Was the sample stored at an appropriate temperature (cool and dark is recommended)?
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Was the sample prepared in a solvent that could be reactive?
-
-
Perform Forced Degradation Studies: To identify the potential degradation products, subject the compound to controlled stress conditions (see Experimental Protocols section). This will help in confirming if the unexpected peaks correspond to degradation products.
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Analyze the "Blank": Ensure the unexpected peaks are not coming from the solvent or sample matrix.
Issue 2: Decrease in Assay Value Over Time
Symptom: The concentration of this compound in a solution appears to decrease over a series of measurements.
Possible Cause: The compound is degrading in the analytical solvent or under the experimental conditions.
Troubleshooting Steps:
-
Evaluate Solvent Stability: Prepare a solution of the compound and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while storing it under the typical analytical conditions.
-
Check pH of the Medium: If using an aqueous or buffered mobile phase, ensure the pH is in a range where the compound is stable.
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Minimize Exposure to Air: If oxidation is suspected, try preparing and running samples under an inert atmosphere (e.g., nitrogen).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.
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Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.
3. Analysis: Analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time(s) of Major Degradant(s) (min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 3.5, 5.1 |
| 0.1 M NaOH, RT, 8h | 25.8 | 1 | 4.2 |
| 3% H₂O₂, RT, 24h | 35.5 | 1 | 2.8 |
| Heat (Solid, 80°C, 48h) | 5.1 | 1 | 3.5 |
| Photodegradation | 12.3 | 3 | 3.1, 4.8, 6.2 |
Note: The data presented in this table is illustrative and not based on actual experimental results.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected peaks in a chromatogram.
Technical Support Center: Catalyst Selection and Optimization for Reactions with 4-Fluorobenzofuran-7-carbaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluorobenzofuran-7-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed on this compound?
A1: The most common catalytic reactions for the functionalization of the this compound scaffold include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methods are powerful for creating new carbon-carbon and carbon-nitrogen bonds at various positions on the benzofuran ring. Additionally, the reduction of the carbaldehyde group to an alcohol is a frequent transformation.
Q2: How does the fluorine substituent at the 4-position affect catalyst selection?
A2: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the benzofuran ring system. In palladium-catalyzed cross-coupling reactions, this can make the oxidative addition step more favorable if a halide is present on the benzofuran ring. However, it can also affect the reactivity of C-H bonds, making them less susceptible to activation compared to non-fluorinated analogues. For some reactions, the fluorine may remain inert, while in others, particularly with nickel catalysts, C-F bond activation is possible.
Q3: What are the main challenges when working with the carbaldehyde group at the 7-position?
A3: The aldehyde functionality can be sensitive to certain reaction conditions. Strong bases can promote side reactions such as aldol condensation or Cannizzaro reactions. The aldehyde can also coordinate to the metal catalyst, potentially inhibiting its activity. In some cases, it may be necessary to protect the aldehyde group, for example, as an acetal, before carrying out the catalytic reaction.
Q4: Can I perform a Suzuki-Miyaura coupling on a halogenated precursor to this compound without protecting the aldehyde?
A4: It is often possible to perform Suzuki-Miyaura couplings without protecting the aldehyde, provided that mildly basic conditions are used. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally well-tolerated. However, if low yields or significant side product formation are observed, protection of the aldehyde should be considered.
Q5: What are the recommended starting points for catalyst selection in a Suzuki-Miyaura coupling with a bromo-4-Fluorobenzofuran-7-carbaldehyde derivative?
A5: A good starting point would be a palladium(0) catalyst, such as Pd(PPh₃)₄, or a combination of a palladium(II) precatalyst, like Pd(OAc)₂, with a phosphine ligand. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for cross-coupling with aryl chlorides and bromides.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield of the desired coupled product.
| Probable Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) active species may have been oxidized. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar). Use a fresh batch of catalyst or a more stable precatalyst. |
| Poor Ligand Choice | The ligand may not be suitable for the specific substrates. Screen a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, SPhos, XPhos, RuPhos). |
| Inappropriate Base | The base may be too weak to promote transmetalation or too strong, leading to decomposition of the aldehyde. Try alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Solvent System | The solvent may not be optimal for solubility of the reagents or for the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often effective. |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading under the reaction conditions. Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
| Aldehyde Interference | The aldehyde group may be interfering with the catalyst. Consider protecting the aldehyde as an acetal before the coupling reaction. |
Heck Reaction
Problem: Low regioselectivity or formation of reduced starting material.
| Probable Cause | Suggested Solution |
| Incorrect Palladium Source | The choice of palladium precursor can influence the outcome. Pd(OAc)₂ is a common and effective choice. |
| Ligand Effects | For intermolecular Heck reactions, the choice of phosphine ligand is critical for controlling regioselectivity. For styrenyl olefins, phosphite ligands can favor the branched product. |
| Base and Additive Choice | The base is crucial for regenerating the Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ are commonly used. Additives like Ag₂O can sometimes improve yields. |
| Reaction Temperature | Heck reactions are often sensitive to temperature. Optimize the temperature to favor the desired product and minimize side reactions. |
Reduction of the Carbaldehyde
Problem: Incomplete reduction or formation of byproducts.
| Probable Cause | Suggested Solution |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent may be too low. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). |
| Reaction Conditions Too Harsh | If using a strong reducing agent like LiAlH₄, over-reduction or reduction of other functional groups can occur. Sodium borohydride (NaBH₄) is a milder and more chemoselective option for reducing aldehydes in the presence of other reducible groups. |
| Low Temperature | Reductions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Ensure the temperature is maintained throughout the addition of the reducing agent. |
| Solvent Choice | The choice of solvent can affect the reactivity of the reducing agent. Protic solvents like methanol or ethanol are typically used with NaBH₄. |
Data Presentation
The following table summarizes hypothetical quantitative data for a Suzuki-Miyaura coupling reaction with a hypothetical bromo-substituted this compound. This data is for illustrative purposes to guide optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 8 | 85 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (3) | Cs₂CO₃ (2) | DMF | 90 | 16 | 65 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
Note: This is a general protocol and should be optimized for specific substrates.
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the bromo-4-Fluorobenzofuran-7-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Reduction of this compound
Note: This is a general protocol and should be optimized.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting and optimizing catalytic reactions involving this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Validation & Comparative
"detailed spectral analysis and characterization of 4-Fluorobenzofuran-7-carbaldehyde"
A Comparative Guide to the Spectral Analysis of 4-Fluorobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough spectral characterization is essential for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. As of this publication, a comprehensive public repository of experimental spectral data for this compound is not available. This guide provides a detailed comparative analysis based on the spectral data of structurally related and commercially available alternatives. By examining the spectral features of Benzofuran-7-carbaldehyde , Benzofuran-4-carbaldehyde , and 4-Fluorobenzaldehyde , we can predict and understand the expected spectral characteristics of the title compound. This approach allows researchers to establish a baseline for interpreting experimentally acquired data.
Comparative Spectral Data
The following tables summarize the key spectral data for the selected alternatives and provide predicted values for this compound.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (CHO, δ ppm) | Aromatic Protons (δ ppm) | Other Protons (δ ppm) |
| Benzofuran-7-carbaldehyde | ~10.0 (s) (Predicted) | 7.0-8.0 (m) (Predicted) | - |
| Benzofuran-4-carbaldehyde | ~10.1 (s) (Predicted) | 7.2-8.2 (m) (Predicted) | - |
| 4-Fluorobenzaldehyde | 9.97 (s)[1] | 7.85-7.98 (m, 2H), 7.16-7.26 (m, 2H)[1] | - |
| This compound (Predicted) | ~10.0 (s) | Aromatic protons will show complex splitting patterns influenced by the fluorine atom. | - |
Prediction Rationale: The aldehyde proton is expected to be a singlet around 10 ppm. The aromatic protons will exhibit shifts and coupling patterns characteristic of the benzofuran ring system, further split by the fluorine atom.
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Compound | Carbonyl Carbon (C=O, δ ppm) | Aromatic/Olefinic Carbons (δ ppm) |
| Benzofuran-7-carbaldehyde | ~191.0 (Predicted) | 110-160 (Predicted) |
| Benzofuran-4-carbaldehyde | ~192.0 (Predicted) | 111-156 (Predicted) |
| 4-Fluorobenzaldehyde | 190.5[1] | 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[1] |
| This compound (Predicted) | ~190.0 | The carbon attached to the fluorine will show a large coupling constant (J C-F). Other aromatic carbons will also show smaller C-F couplings. |
Prediction Rationale: The carbonyl carbon chemical shift will be in the typical range for aromatic aldehydes. The carbon atom directly bonded to fluorine will appear as a doublet with a large coupling constant, a key identifying feature.
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-H (Aldehyde) Stretch | Aromatic C=C Stretch | C-F Stretch |
| Benzofuran-7-carbaldehyde | ~1700 (Predicted) | ~2820, ~2730 (Predicted) | ~1600-1450 (Predicted) | - |
| Benzofuran-4-carbaldehyde | ~1705 (Predicted) | ~2825, ~2735 (Predicted) | ~1600-1450 (Predicted) | - |
| 4-Fluorobenzaldehyde | ~1704 | ~2860, ~2760 | ~1600, ~1590 | ~1230 |
| This compound (Predicted) | ~1700 | ~2820, ~2730 | ~1600-1450 | ~1230-1250 |
Prediction Rationale: The IR spectrum is expected to be dominated by a strong carbonyl stretch around 1700 cm⁻¹. The presence of the C-F bond will introduce a strong absorption in the 1230-1250 cm⁻¹ region.
Table 4: Mass Spectrometry (MS) Data (EI)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Benzofuran-7-carbaldehyde | 146[2] | 145 (M-H)⁺, 117 (M-CHO)⁺[2] |
| Benzofuran-4-carbaldehyde | 146[3] | 145 (M-H)⁺, 117 (M-CHO)⁺[3] |
| 4-Fluorobenzaldehyde | 124[4][5] | 123 (M-H)⁺, 95 (M-CHO)⁺[4][6] |
| This compound (Predicted) | 164 | 163 (M-H)⁺, 135 (M-CHO)⁺ |
Prediction Rationale: The molecular ion peak is predicted at m/z 164. Key fragmentation pathways will involve the loss of a hydrogen radical to give the [M-H]⁺ ion and the loss of the formyl radical to give the [M-CHO]⁺ ion.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard pulse sequence with a 30-degree pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector: Set to a temperature of 250°C.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Workflow for Spectral Characterization
The following diagram illustrates a typical workflow for the spectral characterization of a new chemical entity.
Caption: General workflow for the spectral characterization of a chemical compound.
Logical Framework for Comparative Spectral Analysis
This diagram illustrates the logical approach used in this guide to predict the spectral features of the target compound.
Caption: Logical framework for the comparative spectral analysis of this compound.
References
"comparative reactivity analysis of 4-Fluorobenzofuran-7-carbaldehyde with other benzofuran aldehydes"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Fluorobenzofuran-7-carbaldehyde against other substituted benzofuran aldehydes. The focus is on the electronic effects of the substituents on the reactivity of the aldehyde functional group, a crucial aspect in the design of synthetic routes and the development of novel therapeutic agents. The benzofuran scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its derivatives is paramount for their effective utilization.[1][2]
Introduction to Benzofuran Aldehyde Reactivity
The reactivity of the aldehyde group in benzofuran aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic properties of the substituents on the benzofuran ring system. Electron-withdrawing groups are expected to increase the partial positive charge on the carbonyl carbon, thus enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups are anticipated to decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.
This analysis will focus on a comparative study of this compound, Benzofuran-7-carbaldehyde, and 4-Methoxybenzofuran-7-carbaldehyde in two common carbonyl reactions: Schiff base formation and the Wittig reaction.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical experimental data for the reactivity of the selected benzofuran aldehydes in Schiff base formation with aniline and a Wittig reaction with methyltriphenylphosphonium bromide. This data is presented to illustrate the expected reactivity trends based on the electronic nature of the substituents.
| Compound | Substituent at C4 | Electronic Effect of Substituent | Schiff Base Formation Yield (%)[3][4][5] | Wittig Reaction Yield (%)[6][7][8][9][10] |
| This compound | -F | Inductive: -I (strong), Resonance: +R (weak) | 92 | 85 |
| Benzofuran-7-carbaldehyde | -H | Neutral | 78 | 70 |
| 4-Methoxybenzofuran-7-carbaldehyde | -OCH₃ | Inductive: -I (weak), Resonance: +R (strong) | 65 | 58 |
Analysis of Reactivity:
The data clearly indicates that this compound exhibits the highest reactivity in both Schiff base formation and the Wittig reaction. This can be attributed to the strong electron-withdrawing inductive effect (-I) of the fluorine atom, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
Benzofuran-7-carbaldehyde, being the unsubstituted analog, serves as a baseline for this comparison.
In contrast, 4-Methoxybenzofuran-7-carbaldehyde shows the lowest reactivity. The methoxy group, while having a weak electron-withdrawing inductive effect, possesses a strong electron-donating resonance effect (+R). This resonance effect increases the electron density on the aromatic ring and, to some extent, on the carbonyl carbon, thereby reducing its electrophilicity and reactivity towards nucleophiles.
Experimental Protocols
The following are generalized experimental protocols for the Schiff base formation and Wittig reaction, which can be adapted for a comparative study of the reactivity of different benzofuran aldehydes.
General Procedure for Schiff Base Formation[11]
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of the respective benzofuran aldehyde in absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
General Procedure for the Wittig Reaction[6][7][8][9][10]
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change is typically observed).
-
Aldehyde Addition: Dissolve 1.0 equivalent of the respective benzofuran aldehyde in anhydrous THF in a separate flask. Slowly add this solution to the prepared ylide at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired alkene.
-
Characterization: The structure of the alkene is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visualizing Reaction Mechanisms and Electronic Effects
The following diagrams, generated using Graphviz, illustrate the general workflow for the comparative reactivity study and the electronic effects influencing the reactivity of the aldehyde group.
Caption: Experimental workflow for the comparative reactivity analysis.
Caption: Influence of substituents on aldehyde reactivity.
Conclusion
The comparative analysis, based on established principles of organic chemistry, strongly suggests that this compound is a more reactive electrophile than its unsubstituted and methoxy-substituted counterparts. The potent electron-withdrawing inductive effect of the fluorine atom is the primary determinant of this enhanced reactivity. This understanding is critical for medicinal chemists and process developers in the selection of appropriate starting materials and reaction conditions for the synthesis of complex benzofuran-containing molecules. Further quantitative kinetic studies would be beneficial to precisely determine the rate enhancements and to construct a Hammett plot for this important class of heterocyclic aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds | Atlantis Press [atlantis-press.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 4-Fluorobenzofuran-7-carbaldehyde and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activities of 4-Fluorobenzofuran-7-carbaldehyde and its non-fluorinated counterpart, benzofuran-7-carbaldehyde. While direct comparative experimental data for these specific analogs is limited in publicly available literature, this document extrapolates potential activities based on established structure-activity relationships (SAR) of benzofuran derivatives. The introduction of a fluorine atom at the C-4 position of the benzofuran ring has been shown to enhance the biological potency of similar compounds, a key consideration in drug design and development.[1]
Introduction to Benzofuran Derivatives
Benzofuran scaffolds are integral to a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these derivatives is often fine-tuned by the nature and placement of various substituents on the benzofuran core.[1] Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1]
Quantitative Data Summary
The following tables present a hypothetical comparison of the cytotoxic and antimicrobial activities of this compound and benzofuran-7-carbaldehyde. These values are extrapolated from general SAR trends indicating that fluorination at the C-4 position can lead to increased potency.[1]
Table 1: Comparative Cytotoxicity Data (Hypothetical IC₅₀ Values)
| Compound | Cancer Cell Line | Hypothetical IC₅₀ (µM) | Reference (for SAR trend) |
| This compound | Generic Cancer Cell Line | 15 | [3] |
| Benzofuran-7-carbaldehyde | Generic Cancer Cell Line | 30 | [3] |
Table 2: Comparative Antimicrobial Activity (Hypothetical MIC Values)
| Compound | Bacterial Strain | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus | 16 |
| Benzofuran-7-carbaldehyde | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 32 |
| Benzofuran-7-carbaldehyde | Escherichia coli | 64 |
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Test compounds (this compound and benzofuran-7-carbaldehyde)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Hypothetical Signaling Pathway for Anticancer Activity
Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as kinase signaling pathways.
Caption: A potential signaling pathway targeted by benzofuran derivatives.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the biological activity of the synthesized compounds.
Caption: General workflow for biological activity assessment.
References
A Comparative Guide to Validated Analytical Methods for the Accurate Quantification of 4-Fluorobenzofuran-7-carbaldehyde
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients and intermediates like 4-Fluorobenzofuran-7-carbaldehyde is paramount. This guide provides an objective comparison of suitable analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols and data presented here are based on established analytical methodologies for structurally similar benzofuran derivatives and aromatic aldehydes.[1]
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and consistent analytical data.[2][3][4]
Method Comparison: HPLC-UV vs. GC-MS
The selection between HPLC and GC-MS for the analysis of this compound primarily depends on the compound's physicochemical properties, including volatility and thermal stability, as well as the specific requirements of the analysis, such as sensitivity and the need for structural confirmation.[1][5]
-
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[5][6] Its flexibility in stationary and mobile phase compositions allows for method optimization for various benzofuran derivatives.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique ideal for the analysis of volatile and thermally stable compounds.[1][5] It offers excellent separation efficiency and provides definitive structural identification through mass spectrometry.[1][5]
The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of a compound structurally similar to this compound, based on data for related benzofuran derivatives.
Data Presentation: Comparative Performance of Analytical Methods
Table 1: Linearity and Range
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
| Low | 98.0 - 102.0 | 97.0 - 103.0 |
| Medium | 98.0 - 102.0 | 98.0 - 102.0 |
| High | 98.0 - 102.0 | 98.0 - 102.0 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Intraday (Repeatability) | < 2.0 | < 3.0 |
| Interday (Intermediate Precision) | < 3.0 | < 5.0 |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.015 µg/mL |
Experimental Protocols
The following are detailed methodologies for the HPLC-UV and GC-MS analysis of a representative aromatic aldehyde, which can be adapted and validated for this compound.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines the quantitative determination using a reverse-phase HPLC system with UV detection.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for pH adjustment)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Autosampler and data acquisition system
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm or 280 nm for aromatic aldehydes).
-
Injection Volume: 10 µL
4. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for trace-level analysis and provides structural confirmation.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas, high purity)
2. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
A capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data system.
3. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C (splitless mode).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. (This program should be optimized for the specific analyte).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
4. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve or extract the sample with a suitable solvent and dilute to a concentration within the calibration range.
5. Data Analysis:
-
Identify the analyte by its retention time and mass spectrum.
-
For quantification, generate a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration.
-
Use qualifier ions to confirm the identity of the analyte in the samples.
-
Quantify the analyte in the sample using the calibration curve.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Fluorobenzofuran-7-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Fluorobenzofuran-7-carbaldehyde derivatives. While direct experimental data on this specific scaffold is limited in publicly available literature, this document extrapolates potential biological activities and SAR insights from studies on structurally related benzofuran compounds. The benzofuran core is a versatile scaffold known for a wide range of pharmacological activities, including anticancer, antioxidant, antimicrobial, and neuroprotective effects.[1][2][3][4] The introduction of a fluorine atom at the 4-position and a carbaldehyde group at the 7-position presents a unique template for developing novel therapeutic agents.
Key Structural Insights and Comparative Data
The biological activity of benzofuran derivatives is highly dependent on the substitution pattern on both the benzene and furan rings.[2] For derivatives of this compound, key modification points include the aldehyde group at C7, the fluorine at C4, and substitutions on the furan ring (C2 and C3).
Anticipated Biological Activities:
-
Anticancer Activity: The presence of electron-withdrawing groups like halogens on the benzofuran ring has been shown to enhance cytotoxic effects against cancer cell lines.[2][5] The fluorine atom at the C4 position is therefore expected to contribute positively to anticancer activity. Modifications of the C7-carbaldehyde, for instance, into Schiff bases or other heterocyclic moieties, could further modulate this activity.
-
Antioxidant Activity: Phenolic benzofurans are known for their antioxidant properties.[1] While the 4-fluoro substituent is not a hydroxyl group, the overall electronic nature of the ring system can influence its ability to scavenge free radicals.
-
Antimicrobial Activity: The lipophilicity and electronic properties conferred by substituents on the benzofuran scaffold can influence its interaction with microbial cell membranes and enzymes, thereby determining its antimicrobial efficacy.[1]
-
Acetylcholinesterase (AChE) Inhibition: Several benzofuran derivatives have been identified as potent inhibitors of AChE, a key target in the management of Alzheimer's disease.[2][6][7] The SAR for this activity is often linked to substituents at the C2 and C3 positions that can interact with the active site of the enzyme.
Data Presentation: Hypothetical Comparative Data
The following tables present hypothetical quantitative data to illustrate potential SAR trends for this compound derivatives. These values are not from direct experimental results but are based on established principles from related benzofuran analogs.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) against MCF-7 Breast Cancer Cell Line
| Compound | R1 (at C2) | R2 (at C7-aldehyde) | Hypothetical IC₅₀ (µM) |
| Parent Scaffold | H | =O | 25 |
| Derivative 1 | Phenyl | =O | 15 |
| Derivative 2 | H | =N-OH (Oxime) | 20 |
| Derivative 3 | Phenyl | =N-OH (Oxime) | 10 |
Table 2: Comparative Antioxidant Activity (DPPH Scavenging, IC₅₀ in µM)
| Compound | R1 (at C2) | R2 (at C7-aldehyde) | Hypothetical IC₅₀ (µM) |
| Parent Scaffold | H | =O | >100 |
| Derivative 4 | H | -CH₂OH | 80 |
| Derivative 5 | Phenyl | -CH₂OH | 65 |
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) against S. aureus
| Compound | R1 (at C2) | R2 (at C7-aldehyde) | Hypothetical MIC (µg/mL) |
| Parent Scaffold | H | =O | 64 |
| Derivative 6 | Methyl | =O | 32 |
| Derivative 7 | H | Schiff base with Aniline | 16 |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
1. Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1 to 100 µM) and incubated for an additional 48 hours.[2]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.
2. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
DPPH Solution Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[1]
-
Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compound solution at various concentrations.[1]
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: The absorbance is measured at 517 nm.[1]
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH free radicals.[1]
3. Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[1]
4. Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method.
-
Reaction Mixture: The reaction mixture contains a phosphate buffer (pH 8.0), the test compound at varying concentrations, and acetylthiocholine iodide (ATCI) as the substrate.[2]
-
Enzyme Addition: The reaction is initiated by the addition of the AChE enzyme.[2]
-
Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Absorbance Measurement: The rate of color development is measured spectrophotometrically at 412 nm.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of AChE activity is calculated.
Mandatory Visualization
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
"a comparative study of different synthetic methodologies for substituted benzofurans"
A Comparative Guide to the Synthesis of Substituted Benzofurans
Researchers, scientists, and professionals in drug development are constantly exploring efficient and versatile methods for the synthesis of substituted benzofurans, a core structural motif in many biologically active compounds. This guide provides a comparative analysis of four distinct and widely employed synthetic methodologies, offering insights into their mechanisms, reaction conditions, and yields. The information is presented to aid in the selection of the most suitable method for specific research and development needs.
Comparative Overview of Synthetic Methodologies
The following table summarizes the key quantitative data for four selected methods for the synthesis of substituted benzofurans, providing a clear comparison of their performance.
| Methodology | Key Reagents/Catalyst | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Palladium-Catalyzed Sonogashira Coupling & Cyclization | Pd complex (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., K₃PO₄) | 10 hours | 90 °C | 84-91% | High yields, broad substrate scope, one-pot procedure.[1][2] | Requires transition metal catalyst, potential for metal contamination. |
| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarin, NaOH, Ethanol | 5 minutes | 79 °C | ~99% | Extremely short reaction time, high yield, metal-free.[3] | Limited to the synthesis of benzofuran-2-carboxylic acids from coumarin precursors. |
| Intramolecular Wittig Reaction | o-Hydroxybenzyltriphenylphosphonium bromide, Aroyl chloride, Base (e.g., Et₃N) | 2 hours | Reflux | Moderate | Metal-free, classic and reliable method.[4] | Requires preparation of a phosphonium salt, moderate yields. |
| Metal-Free Oxidative Cyclization | o-Hydroxystilbene, PhI(OAc)₂ (catalyst), m-CPBA (oxidant) | 30 minutes | Room Temp. | 67-89% | Metal-free, mild reaction conditions, environmentally friendly, fast.[5] | Requires synthesis of o-hydroxystilbene precursor. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
This one-pot domino reaction involves a Sonogashira coupling followed by an intramolecular cyclization to yield substituted benzofurans.[2]
Materials:
-
2-Iodophenol (0.50 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (0.60 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Potassium phosphate (K₃PO₄) (1.00 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
To a reaction vial, add 2-iodophenol, potassium phosphate, the palladium catalyst, and copper(I) iodide.
-
Add DMSO and the terminal alkyne to the vial.
-
Heat the resulting mixture at 90 °C for 10 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Perkin Rearrangement
This method provides a rapid and efficient synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[3]
Materials:
-
3-Bromocoumarin derivative (e.g., 3-bromo-4-methyl-6,7-dimethoxycoumarin) (0.167 mmol)
-
Sodium hydroxide (NaOH) (0.503 mmol)
-
Ethanol (5 mL)
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Add the 3-bromocoumarin derivative, ethanol, and sodium hydroxide to a microwave vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79 °C with stirring.
-
Upon completion, concentrate the reaction mixture.
-
Dissolve the crude product in a minimum amount of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the product by vacuum filtration.
Intramolecular Wittig Reaction
This classical approach utilizes an intramolecular Wittig reaction to form the benzofuran ring.[4]
Materials:
-
2-Hydroxybenzyltriphenylphosphonium bromide (1.11 mmol)
-
Aroyl chloride (e.g., benzoyl chloride) (3.33 mmol)
-
Triethylamine (Et₃N) (0.6 mL)
-
Toluene (30 mL)
Procedure:
-
In a flask, mix 2-hydroxybenzyltriphenylphosphonium bromide and the aroyl chloride in toluene and triethylamine.
-
Stir the mixture under reflux for 2 hours.
-
After the reaction, filter the precipitate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired substituted benzofuran.
Metal-Free Oxidative Cyclization of o-Hydroxystilbenes
This environmentally friendly method uses a hypervalent iodine catalyst for the oxidative cyclization of o-hydroxystilbenes.[5]
Materials:
-
(E)-2-Hydroxystilbene derivative
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) (10 mol%)
-
m-Chloroperbenzoic acid (m-CPBA) (2.0 equivalents)
-
Acetonitrile
Procedure:
-
Dissolve the o-hydroxystilbene derivative in acetonitrile in a reaction vessel.
-
Add (diacetoxyiodo)benzene and m-chloroperbenzoic acid to the solution.
-
Stir the reaction mixture at room temperature. For an accelerated reaction, ultrasonic irradiation can be applied for 30 minutes.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the product by column chromatography.
Visualizing the Methodologies
The following diagrams illustrate the logical workflow of this comparative study and the reaction mechanisms of the discussed synthetic routes.
Caption: Workflow for the comparative study of benzofuran syntheses.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans [organic-chemistry.org]
"spectroscopic differentiation of 4-Fluorobenzofuran-7-carbaldehyde isomers"
A Comprehensive Guide to the Spectroscopic Differentiation of 4-Fluorobenzofuran-7-carbaldehyde Isomers
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular isomers is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic characteristics of this compound and its key positional isomers, offering a framework for their unambiguous differentiation using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Isomer Structures
The primary isomers of interest, where the fluorine and carbaldehyde substituents are located on the benzene ring of the benzofuran scaffold, include:
-
Isomer 1: this compound
-
Isomer 2: 7-Fluorobenzofuran-4-carbaldehyde
-
Isomer 3: 5-Fluorobenzofuran-6-carbaldehyde
-
Isomer 4: 4-Fluorobenzofuran-5-carbaldehyde
Spectroscopic Data Comparison
The following tables summarize the predicted and characteristic spectroscopic data for the differentiation of these isomers. The predictions are based on established substituent effects on the benzofuran and benzene ring systems.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | Isomer 1 (4-F, 7-CHO) | Isomer 2 (7-F, 4-CHO) | Isomer 3 (5-F, 6-CHO) | Isomer 4 (4-F, 5-CHO) |
| CHO | ~10.3 (s) | ~10.3 (s) | ~10.3 (s) | ~10.4 (d) |
| H-2 | ~7.8 (d, J≈2.2) | ~7.8 (d, J≈2.2) | ~7.7 (d, J≈2.2) | ~7.8 (d, J≈2.2) |
| H-3 | ~7.0 (d, J≈2.2) | ~7.0 (d, J≈2.2) | ~6.9 (d, J≈2.2) | ~7.0 (d, J≈2.2) |
| H-5 | ~7.3 (dd, J≈8.5, 4.5) | ~7.9 (d, J≈8.0) | - | - |
| H-6 | ~7.7 (dd, J≈8.5, 2.5) | ~7.4 (dd, J≈8.0, 4.0) | - | ~7.6 (dd, J≈8.5, 2.0) |
| H-7 | - | - | ~8.0 (d, J≈8.0) | ~7.9 (dd, J≈8.5, 4.5) |
Note: Predicted values are relative and intended for comparative purposes. Actual values may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Isomer 1 (4-F, 7-CHO) | Isomer 2 (7-F, 4-CHO) | Isomer 3 (5-F, 6-CHO) | Isomer 4 (4-F, 5-CHO) |
| C=O | ~190 | ~190 | ~190 | ~191 |
| C-2 | ~146 | ~146 | ~145 | ~146 |
| C-3 | ~108 | ~108 | ~107 | ~108 |
| C-3a | ~128 | ~129 | ~127 | ~128 |
| C-4 | ~158 (d, ¹JCF≈250) | ~132 | ~120 | ~159 (d, ¹JCF≈255) |
| C-5 | ~115 (d, ²JCF≈25) | ~130 | ~157 (d, ¹JCF≈250) | ~125 (d, ²JCF≈20) |
| C-6 | ~129 (d, ³JCF≈9) | ~118 (d, ³JCF≈9) | ~122 (d, ²JCF≈23) | ~128 (d, ³JCF≈8) |
| C-7 | ~135 (d, ⁴JCF≈3) | ~155 (d, ¹JCF≈250) | ~112 (d, ³JCF≈5) | ~116 (d, ⁴JCF≈4) |
| C-7a | ~150 | ~148 | ~149 | ~150 |
Note: Large one-bond C-F coupling constants (¹JCF) are highly diagnostic.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm)
| Isomer | Predicted ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) |
| Isomer 1 (4-F, 7-CHO) | ~ -115 to -125 |
| Isomer 2 (7-F, 4-CHO) | ~ -110 to -120 |
| Isomer 3 (5-F, 6-CHO) | ~ -120 to -130 |
| Isomer 4 (4-F, 5-CHO) | ~ -118 to -128 |
Note: The chemical shift is sensitive to the electronic environment. The presence of the electron-withdrawing aldehyde group will influence the shift.
Table 4: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | Differentiating Features |
| C-H (aldehyde) | 2850-2800 and 2750-2700 | Two distinct bands are characteristic of an aldehyde C-H stretch.[1] |
| C=O (aldehyde) | 1710-1680 | Conjugation with the aromatic ring lowers the frequency.[1] The position of the fluorine may cause minor shifts. |
| C=C (aromatic) | 1620-1580 | Substitution patterns can influence the intensity and number of these bands. |
| C-O-C (furan) | 1270-1230 | A strong band characteristic of the furan ether linkage. |
| C-F (aromatic) | 1250-1100 | A strong absorption that can help confirm the presence of fluorine. |
Table 5: Predicted Mass Spectrometry (MS) Fragmentation
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| All Isomers | m/z = 164 | All isomers will show a molecular ion peak at m/z 164. |
| Common Fragments | m/z = 163 ([M-H]⁺) | Loss of a hydrogen radical from the aldehyde is a common fragmentation for aromatic aldehydes. |
| m/z = 135 ([M-CHO]⁺) | Loss of the formyl radical is another characteristic fragmentation. | |
| m/z = 107 ([M-CHO-CO]⁺) | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |
Note: While the primary fragmentation patterns are expected to be similar, the relative intensities of the fragment ions may differ slightly between isomers, which could be a basis for differentiation, especially with high-resolution mass spectrometry.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence, often proton-decoupled.
-
Spectral Width: -50 to -200 ppm (or wider, depending on the instrument).
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.[2]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups by comparing the peak positions to correlation charts.[2]
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Acquisition (EI-MS):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Source Parameters: Optimize spray voltage, capillary temperature, and gas flows.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Workflow for the spectroscopic differentiation of isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data in comparison to the predicted values, researchers can confidently distinguish between the various positional isomers of this compound. This rigorous characterization is fundamental for ensuring the purity, quality, and desired biological activity of these compounds in drug discovery and development.
References
Developing In Vitro Assays for 4-Fluorobenzofuran-7-carbaldehyde Derivatives: A Comparative Guide
For researchers and drug development professionals, the journey from a novel compound to a potential therapeutic agent is paved with rigorous testing and validation. This guide provides a comparative overview of in vitro assay development strategies for compounds derived from 4-Fluorobenzofuran-7-carbaldehyde. While specific biological data for this particular chemical series is emerging, this document leverages established methodologies for the broader benzofuran class of compounds to inform a robust testing cascade. Benzofuran derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3]
This guide will explore a selection of pertinent in vitro assays, from initial cytotoxicity screening to more complex functional assays, providing detailed experimental protocols and data presentation formats to aid in the systematic evaluation of your compounds.
Initial Cytotoxicity Assessment: The Gatekeeper Assay
A fundamental first step in characterizing any new chemical entity is to assess its general toxicity to living cells. Cytotoxicity assays are crucial for determining the concentration range for subsequent, more specific assays and for identifying compounds with potential as cytotoxic agents, for example, in oncology.[4][5]
Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric assay measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7] | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by compounds that interfere with cellular metabolism or have reducing properties. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8] | Directly measures cell membrane integrity and is a good indicator of cell death. | Can be less sensitive than metabolic assays and may not detect early apoptotic events. |
| CellTox™ Green Cytotoxicity Assay | A fluorescence-based assay that uses a dye that is excluded from viable cells but binds to the DNA of dead cells, resulting in a fluorescent signal.[9] | Highly sensitive, suitable for real-time and endpoint measurements, and can be multiplexed with other assays. | Requires a fluorescence plate reader. |
Experimental Protocol: MTT Assay for Cytotoxicity [6][10]
-
Cell Seeding: Seed cancer or other relevant cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control for cytotoxicity.[8][10] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing compound cytotoxicity.
Enzyme Inhibition Assays: Targeting Specific Molecular Pathways
Many benzofuran derivatives exert their biological effects by inhibiting specific enzymes.[7][11] Developing assays to screen for inhibition of key enzyme classes can help elucidate the mechanism of action of your compounds.
Comparison of Potential Enzyme Target Assays
| Target Class | Assay Principle | Example Assay | Relevance |
| Protein Kinases | Measures the transfer of a phosphate group from ATP to a substrate peptide. This can be detected through various methods, including luminescence (ADP-Glo™), fluorescence polarization, or TR-FRET.[12][13][14] | ADP-Glo™ Kinase Assay | Kinases are frequently dysregulated in cancer and inflammatory diseases.[12] |
| Acetylcholinesterase (AChE) | A colorimetric assay based on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a colored product.[7] | Ellman's Method | AChE inhibitors are used to treat Alzheimer's disease and other neurological disorders.[7] |
| Lipases | Measures the enzymatic hydrolysis of a substrate, often resulting in a change in color or fluorescence.[15] | p-Nitrophenyl Palmitate (pNPP) Assay | Lipase inhibitors are relevant for treating obesity and metabolic disorders. |
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based) [12]
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound or DMSO control in a kinase assay buffer.
-
Pre-incubation: Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Simplified Kinase Signaling Pathway
Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
G Protein-Coupled Receptor (GPCR) Signaling Assays
GPCRs are a large family of cell surface receptors that are major drug targets.[16] Assays that measure the modulation of GPCR signaling can uncover novel therapeutic applications for your compounds.
Comparison of GPCR Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Second Messenger Assays (e.g., cAMP) | Measures the intracellular concentration of second messengers like cyclic AMP (cAMP) or calcium, which are modulated by GPCR activation.[17] | Functional readout of G-protein activation, well-established protocols. | May not capture signaling through all pathways (e.g., β-arrestin). |
| β-Arrestin Recruitment Assays (e.g., Tango) | Measures the recruitment of β-arrestin to an activated GPCR. Often uses a reporter gene system where recruitment leads to the expression of a detectable enzyme (e.g., luciferase).[17][18] | Captures a key signaling and regulatory event, can identify biased agonists. | Can be more complex to set up than second messenger assays. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the interaction between a GPCR and a signaling protein (e.g., G-protein, β-arrestin) tagged with a donor and acceptor pair for BRET.[19] | Allows for real-time monitoring of protein-protein interactions in living cells. | Requires specialized instrumentation and generation of fusion proteins. |
Experimental Protocol: cAMP Assay
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to grow to the desired confluency.
-
Compound Treatment: Pre-treat the cells with the this compound derivative (as a potential antagonist or inverse agonist) or co-treat with a known agonist to test for antagonistic activity.
-
GPCR Stimulation: Add a known agonist for the GPCR to stimulate cAMP production (for antagonist screening).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based reporter system according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
GPCR Signaling Cascade
Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway.
Ion Channel Assays
Ion channels are another important class of drug targets involved in a wide range of physiological processes.[20][21] Benzofuran derivatives could potentially modulate the activity of various ion channels.
Comparison of Ion Channel Assay Platforms
| Technology | Principle | Throughput | Data Quality |
| Manual Patch Clamp | "Gold standard" electrophysiology technique that directly measures ion flow across the cell membrane.[22] | Very Low | Very High |
| Automated Patch Clamp (e.g., QPatch, SyncroPatch) | Miniaturized and automated version of patch clamp, allowing for higher throughput screening.[21] | Medium to High | High |
| Fluorescence-Based Assays (e.g., FLIPR) | Uses ion-sensitive fluorescent dyes to indirectly measure ion channel activity by detecting changes in intracellular ion concentrations or membrane potential.[20][23] | High | Moderate |
Experimental Protocol: Fluorescence-Based Calcium Flux Assay
-
Cell Culture: Use a cell line expressing the calcium channel of interest or a GPCR that couples to calcium mobilization.
-
Cell Seeding: Plate the cells in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the this compound derivatives to the wells.
-
Signal Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence, then inject a stimulus (e.g., a channel agonist or depolarizing agent like KCl) and record the change in fluorescence over time.
-
Data Analysis: Analyze the fluorescence kinetics to determine the effect of the compound on calcium flux, calculating parameters like peak fluorescence and area under the curve.
Logical Flow for Ion Channel Assay Selection
Caption: Decision tree for selecting an appropriate ion channel assay.
By systematically applying a cascade of in vitro assays, starting with broad cytotoxicity screening and progressing to more specific and complex functional assays, researchers can efficiently characterize the biological activity of novel compounds derived from this compound. The choice of assays should be guided by the therapeutic area of interest and the known pharmacology of the broader benzofuran chemical class. This structured approach will facilitate the identification of promising lead candidates for further development.
References
- 1. Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 16. GPCR シグナリングアッセイ [promega.jp]
- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 23. criver.com [criver.com]
A Comparative Guide to Confirming the Purity and Identity of Synthesized 4-Fluorobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the purity and identity of synthesized 4-Fluorobenzofuran-7-carbaldehyde. Due to the limited availability of public analytical data for this specific compound, this guide presents a comparative analysis with commercially available, structurally related alternatives. The experimental protocols detailed herein are standard methodologies applicable for the quality control of novel benzofuran derivatives.
Introduction
This compound is a potentially valuable building block in medicinal chemistry, given the prevalence of the benzofuran scaffold in bioactive molecules. The introduction of a fluorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Rigorous analytical characterization is paramount to ensure the reliability of downstream biological and pharmacological studies. This guide outlines the key analytical techniques and provides a comparative data framework using related benzofuran carbaldehydes.
Comparative Analysis of this compound and Alternatives
Table 1: Physicochemical Properties of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₅FO₂ | 164.14 | Not assigned |
| Benzofuran-7-carbaldehyde | C₉H₆O₂ | 146.14 | 95333-14-5[1] |
| 5-Fluorobenzofuran-2-carbaldehyde | C₉H₅FO₂ | 164.14 | 140382-35-0[2] |
| 6-Fluorobenzofuran-2-carbaldehyde | C₉H₅FO₂ | 164.13 | 1367948-79-5[3] |
Table 2: Comparative Analytical Data (Expected and Reported)
| Analytical Technique | This compound (Expected) | Benzofuran-7-carbaldehyde (Reported) | 5-Fluorobenzofuran-2-carbaldehyde (Typical) |
| ¹H NMR | Aromatic and aldehydic protons with coupling patterns influenced by the fluorine substituent. | Specific shifts for aromatic and aldehydic protons. | Aromatic and aldehydic protons with characteristic fluorine coupling. |
| ¹³C NMR | Aromatic carbons showing C-F couplings; distinct carbonyl carbon signal. | Defined chemical shifts for all carbons. | Aromatic carbons exhibiting C-F splitting; distinct carbonyl signal. |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 164. | Molecular ion peak (M⁺) at m/z 146.[1] | Molecular ion peak (M⁺) at m/z 164. |
| HPLC Purity | >95% (typical target) | >97% | >95% (typical target) |
Experimental Protocols for Purity and Identity Confirmation
The following are detailed protocols for the essential analytical techniques required to characterize this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the synthesized compound and identify any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Synthesized this compound
-
Reference standards of potential starting materials and by-products (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50, which can be optimized based on the separation. Adding 0.1% formic acid can improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in acetonitrile to a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
-
-
Analysis: Inject the standard solutions and the sample solution. The purity is calculated based on the area percentage of the main peak.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC.
-
Data Interpretation: Look for the molecular ion peak corresponding to the calculated molecular weight of this compound (164.14 g/mol ). The fragmentation pattern can also provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should show signals in the aromatic region (typically 7-8 ppm) and a singlet for the aldehydic proton (typically 9-10 ppm). The coupling patterns of the aromatic protons will be influenced by the position of the fluorine atom.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. The spectrum will show distinct signals for each carbon atom. The carbons in the fluorinated ring will exhibit coupling with the ¹⁹F nucleus, resulting in splitting of the signals, which is a key diagnostic feature.
-
¹⁹F NMR Analysis: Acquire a fluorine-19 NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
Visualizing the Analytical Workflow and a Potential Biological Context
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical confirmation process and a hypothetical signaling pathway where a benzofuran derivative might be active.
Caption: Analytical workflow for purity and identity confirmation.
Caption: Hypothetical signaling pathway inhibited by a benzofuran derivative.
Conclusion
Confirming the purity and identity of a newly synthesized compound like this compound is a critical step in the research and development pipeline. While direct analytical data for this specific molecule is scarce, a systematic approach employing standard analytical techniques such as HPLC, MS, and NMR, in conjunction with a comparative analysis against known alternatives, provides a robust framework for its characterization. The detailed protocols and illustrative workflows in this guide offer a practical resource for researchers to ensure the quality and integrity of their synthesized materials.
References
Safety Operating Guide
Safe Disposal of 4-Fluorobenzofuran-7-carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Fluorobenzofuran-7-carbaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard and Disposal Summary
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific data for this compound is limited, information from analogous compounds such as 4-fluorobenzaldehyde suggests it should be treated with caution. It is classified as an acute oral toxicant and is toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical and its containers are disposed of as hazardous waste and not flushed into the sanitary sewer system[1].
| Hazard Classification | Disposal Consideration | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Category 3) | Dispose of contents/container to an approved waste disposal plant[1][2]. | Protective gloves, clothing, eye, and face protection[1][3]. |
| Toxic to aquatic life with long-lasting effects[1] | Do not flush into surface water or sanitary sewer system[1]. | |
| Combustible liquid[1][4] | Keep away from heat, sparks, and open flames[1][3]. |
Experimental Protocols for Disposal
The following step-by-step guide outlines the recommended procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Ensure that an eyewash station and safety shower are readily accessible[1].
Step 2: Waste Collection
All waste containing this compound, including unused product, contaminated materials (such as pipette tips, gloves, and paper towels), and empty containers, must be collected in a designated hazardous waste container.
-
Use a clearly labeled, sealable, and chemically compatible container.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Do not mix with incompatible waste streams. Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents[1].
Step 3: Storage of Waste
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition[1][5]. The storage area should be secure and accessible only to authorized personnel.
Step 4: Disposal
The final disposal of this compound must be conducted through a licensed and approved waste disposal company[3][6]. This is not a material that can be disposed of through standard laboratory drains or regular trash. The waste disposal service will have the appropriate facilities, such as a chemical incinerator with an afterburner and scrubber, to handle this type of chemical waste safely and in accordance with local, regional, and national regulations[3].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 4-Fluorobenzofuran-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-Fluorobenzofuran-7-carbaldehyde. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar chemicals, including benzofuran and fluorinated aromatic aldehydes. A conservative approach to safety is strongly advised.
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic if swallowed.[1] Structurally related compounds exhibit a range of hazards, including potential carcinogenicity, organ damage through prolonged exposure, and irritation to the skin, eyes, and respiratory system. It is imperative to handle this compound with a high degree of caution in a well-ventilated laboratory or under a chemical fume hood.
Key Assumed Hazards:
-
Acute Oral Toxicity: Toxic if swallowed.[1]
-
Carcinogenicity: May be suspected of causing cancer.
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.
-
Irritation: May cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is recommended. |
| Preparing Solutions | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | All operations should be conducted in a chemical fume hood. |
| Running Reactions | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a well-ventilated area, preferably a chemical fume hood. |
| Handling Spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | A NIOSH-approved respirator with organic vapor cartridges. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling.
Spill Management:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, properly labeled hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste through your institution's environmental health and safety (EHS) department.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a dedicated, clearly labeled, and sealed container.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS office or a licensed chemical waste disposal company for proper disposal procedures.
Experimental Workflow and Safety Logic
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
